7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVAYRKQQLXCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)N)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270566 | |
| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668268-69-7 | |
| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668268-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Abstract
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a key heterocyclic compound, recognized for its structural analogy to purines, making it a privileged scaffold in medicinal chemistry.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the synthetic design, explore the mechanistic underpinnings of the key transformations, and provide detailed experimental protocols. The focus is on providing a robust and practical understanding of the synthesis, highlighting critical parameters and potential challenges.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core, an isomer of imidazo[4,5-b]pyridine, is of significant interest due to its isosteric relationship with purine bases. This structural similarity allows molecules incorporating this scaffold to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of imidazo[4,5-c]pyridines have been investigated for their potential as antiviral agents, kinase inhibitors, and modulators of various receptors. The specific substitution pattern of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, featuring a chlorine atom at the 7-position and an amine group at the 4-position, provides crucial handles for further chemical modification and structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategic Considerations
A common retrosynthetic approach for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine involves the disconnection of the imidazole ring. This leads back to a key intermediate, a suitably substituted diaminopyridine. The core challenge lies in the regioselective introduction of the chlorine and amino groups on the pyridine ring, followed by the efficient cyclization to form the fused imidazole ring.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the target molecule.
The forward synthesis, therefore, typically involves two main stages:
-
Synthesis of the Diaminopyridine Intermediate: Preparation of a pyridine core with the desired amino and chloro substituents at positions 3, 4, and 6.
-
Imidazole Ring Formation: Cyclization of the diaminopyridine intermediate to construct the fused imidazole ring.
Synthetic Pathway I: From 2,4-dichloro-3-nitropyridine
A robust and frequently employed method for the synthesis of imidazo[4,5-c]pyridines starts from commercially available 2,4-dichloro-3-nitropyridine.[1] This pathway offers good control over the substitution pattern.
Step-by-Step Synthesis
Diagram 2: Synthetic Pathway I
Caption: Synthesis from 2,4-dichloro-3-nitropyridine.
Step 1: Amination of 2,4-dichloro-3-nitropyridine
The synthesis commences with the selective amination of 2,4-dichloro-3-nitropyridine. The 4-position is more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitro group and the para-position of the ring nitrogen.
-
Protocol: 2,4-dichloro-3-nitropyridine is treated with a source of ammonia, such as ammonium hydroxide in a suitable solvent like ethanol or dioxane, at elevated temperatures.
Step 2: Protection of the Amino Group (Optional but Recommended)
To avoid side reactions in subsequent steps, the newly introduced amino group is often protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Protocol: The 4-amino-2-chloro-3-nitropyridine is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Step 3: Introduction of the Second Amino Group
The second chlorine atom at the 2-position is then displaced by an amine.
-
Protocol: The protected intermediate is subjected to nucleophilic substitution with an amine. For the synthesis of the target molecule, this would typically involve a protected amino source or a precursor that can be converted to an amino group.
Step 4: Deprotection
The protecting group on the 4-amino group is removed.
-
Protocol: If a Boc group is used, it can be cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Step 5: Reduction of the Nitro Group
The nitro group is reduced to an amino group to generate the crucial 1,2-diaminopyridine intermediate.
-
Protocol: Common reducing agents for this transformation include tin(II) chloride (SnCl2) in a protic solvent like ethanol or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2]
Step 6: Imidazole Ring Formation
The final step is the cyclization of the 3,4-diamino-6-chloropyridine to form the imidazole ring. This is typically achieved by reacting with a one-carbon source.
-
Protocol: The diaminopyridine is heated with formic acid, which serves as both the reagent and solvent.[2] The reaction mixture is typically refluxed for several hours. Alternatively, other one-carbon sources like triethyl orthoformate can be used.
Mechanistic Insights
The key steps in this pathway are the regioselective SNAr reactions and the final cyclization. The selectivity in the amination steps is governed by the electronic effects of the substituents on the pyridine ring. The cyclization with formic acid proceeds through the formation of a formamide intermediate, followed by intramolecular cyclization and dehydration.
Synthetic Pathway II: Alternative Approaches and Variations
While the pathway from 2,4-dichloro-3-nitropyridine is well-established, other routes have been explored. One notable alternative involves the direct synthesis of a substituted diaminopyridine followed by cyclization.
Synthesis from Substituted Pyridines
This approach focuses on building the substituted pyridine ring first, followed by the introduction of the amino groups and subsequent cyclization. For instance, one could start with a pre-functionalized pyridine and introduce the necessary groups through a series of reactions like nitration, halogenation, and reduction.
Diagram 3: General Alternative Pathway
Caption: A generalized alternative synthetic route.
The specific sequence of these steps is crucial for achieving the desired regiochemistry and avoiding unwanted side reactions.
Experimental Protocols and Data
Representative Experimental Protocol for Pathway I
Synthesis of 3,4-diamino-6-chloropyridine:
-
To a solution of 4-amino-6-chloro-3-nitropyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified by column chromatography.
Synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine:
-
To 3,4-diamino-6-chloropyridine (1.0 eq), add an excess of formic acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Tabulated Data
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | 2,4-dichloro-3-nitropyridine | NH4OH, Ethanol, 80°C | 4-amino-2-chloro-3-nitropyridine | 70-85 |
| 5 | 4-amino-6-chloro-3-nitropyridine | SnCl2·2H2O, Ethanol, reflux | 3,4-diamino-6-chloropyridine | 60-75 |
| 6 | 3,4-diamino-6-chloropyridine | HCOOH, reflux | 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 75-90 |
Conclusion and Future Perspectives
The synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a well-documented process, with the pathway starting from 2,4-dichloro-3-nitropyridine being a reliable and scalable method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly for the selective amination and the final cyclization step. Future research may focus on developing more efficient and environmentally friendly methods, such as one-pot procedures or the use of novel catalytic systems to streamline the synthesis and improve overall yields. The versatility of the imidazo[4,5-c]pyridine scaffold ensures that the development of new synthetic routes to this and related compounds will remain an active area of research in medicinal chemistry.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science. Available at: [Link]
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed. Available at: [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]
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Synthesis of chloroquine from 4-amino-7-chloroquinoline - Chemistry Stack Exchange. Available at: [Link]
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Unveiling the Mechanistic Landscape of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine: A Purine Isostere with Multifaceted Therapeutic Potential
An In-depth Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Significance of the Imidazo[4,5-c]pyridine Scaffold
The pursuit of novel therapeutic agents frequently converges on chemical scaffolds that offer a blend of metabolic stability, synthetic tractability, and the capacity for high-affinity interactions with diverse biological targets. The imidazo[4,5-c]pyridine core represents one such "privileged structure" in medicinal chemistry.[1] Its fundamental significance lies in its structural resemblance to endogenous purines, the foundational components of nucleic acids and critical signaling molecules like ATP and guanine.[1] This purine isosterism allows imidazo[4,5-c]pyridine derivatives to function as competitive inhibitors or modulators of enzymes and receptors that have evolved to recognize purine-based substrates and ligands. The specific compound of interest, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, embodies this principle, presenting a unique substitution pattern that suggests a nuanced and potentially potent mechanism of action. This guide will dissect the probable molecular mechanisms through which this compound exerts its effects, grounded in the established pharmacology of its structural class and providing a roadmap for its empirical validation.
Section 1: The Purine Analogy - A Gateway to Diverse Biological Targets
The core hypothesis for the mechanism of action of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is its function as a purine analogue.[1] The fusion of the imidazole and pyridine rings mimics the fundamental structure of purine, enabling it to access the binding sites of a vast array of purinergic proteins. The strategic placement of the 4-amino group and the 7-chloro substituent are critical determinants of its target specificity and potency. Based on extensive research into the broader imidazo[4,5-c]pyridine class, three primary mechanistic avenues emerge as highly probable for this specific derivative:
-
Protein Kinase Inhibition: The ATP-binding pocket of protein kinases is a canonical purine-recognition domain.
-
G-Protein Coupled Receptor (GPCR) Modulation: Specifically, the adenosine receptors, which are central to numerous physiological processes.
-
Interference with DNA Damage Repair Pathways: Notably through the inhibition of Poly (ADP-ribose) polymerase (PARP).[1]
The following sections will explore each of these potential mechanisms in depth, presenting the underlying scientific rationale, key structure-activity relationship (SAR) insights from related molecules, and detailed protocols for experimental validation.
Section 2: Mechanism I - Competitive Inhibition of Protein Kinases
Protein kinases are a ubiquitous class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The ATP-binding site of kinases is highly conserved and represents a druggable pocket that purine-mimetic compounds can exploit.
Rationale and Supporting Evidence
Derivatives of the imidazo[4,5-c]pyridine scaffold have been successfully developed as potent inhibitors of various kinases, including Src family kinases (SFKs).[2] These inhibitors function by competing with endogenous ATP for binding to the catalytic domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades. Molecular modeling studies of related imidazo[4,5-c]pyridin-2-one derivatives have revealed that the core heterocycle establishes critical hydrogen bonding interactions within the hinge region of the kinase ATP-binding site, a pattern characteristic of many successful kinase inhibitors.[2]
The 4-amino group of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is poised to act as a key hydrogen bond donor, analogous to the N6 amine of adenine. The 7-chloro substituent, by virtue of its electron-withdrawing nature and steric bulk, likely contributes to the binding affinity and selectivity profile by interacting with specific residues in the hydrophobic regions of the ATP pocket.
Postulated Signaling Pathway: Inhibition of Src Kinase
The following diagram illustrates the proposed mechanism by which 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine could inhibit a representative tyrosine kinase, such as Src, leading to the blockade of downstream oncogenic signaling.
Caption: Proposed positive allosteric modulation of the A3AR.
Experimental Validation: Radioligand Binding Assay
To investigate the interaction of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine with the A3AR, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
| Parameter | Description |
| Assay Principle | Competition between the unlabeled test compound and a fixed concentration of a radiolabeled A3AR ligand for binding to the receptor. |
| Primary Endpoint | Ki (inhibitory constant), a measure of the compound's binding affinity. |
| Key Reagents | Cell membranes expressing human A3AR, a radiolabeled A3AR antagonist (e.g., [3H]-ZM241385), and test compound. |
| Positive Control | A known potent A3AR antagonist (e.g., ZM241385). |
| Negative Control | DMSO (vehicle). |
-
Compound Preparation: Prepare a 10-point serial dilution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in DMSO.
-
Reaction Setup: In a 96-well plate, combine the A3AR-expressing cell membranes (e.g., 50 µg protein/well), the radioligand (at a concentration near its Kd), and the test compound dilutions in a final volume of 250 µL of binding buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination by Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent specific binding against the log of the compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Section 4: Mechanism III - Inhibition of Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway. They detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) chains on nuclear proteins, which recruits other DDR factors. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), cells become highly dependent on PARP for survival. PARP inhibitors can induce synthetic lethality in such tumors.
Rationale and Supporting Evidence
The catalytic domain of PARP-1 contains a binding site for nicotinamide adenine dinucleotide (NAD+), the substrate for ADP-ribosylation. This NAD+ binding site has structural features that can be recognized by purine mimetics. Indeed, several series of imidazo[4,5-c]pyridine derivatives have been reported to possess moderate to good PARP inhibitory activity. [1]These compounds act as NAD+ mimetics, competitively inhibiting the enzyme and preventing the signaling cascade that leads to DNA repair. Given the structural precedent, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a plausible candidate for a PARP inhibitor.
Postulated Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below outlines the role of PARP in DNA repair and how its inhibition by the compound could lead to cell death, particularly in a cancer cell with a homologous recombination deficiency (e.g., BRCA mutation).
Caption: Proposed mechanism of PARP inhibition leading to synthetic lethality.
Experimental Validation: PARP Activity Assay
A common method to assess PARP inhibition is a colorimetric or fluorometric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are substrates for PARP.
| Parameter | Description |
| Assay Principle | Quantifies the PARP-catalyzed transfer of biotinylated ADP-ribose from biotinylated NAD+ to histone proteins coated on a microplate. |
| Primary Endpoint | IC50 value. |
| Key Reagents | Recombinant human PARP-1, activated DNA, biotinylated NAD+, histone-coated plates, streptavidin-HRP, and a colorimetric HRP substrate (e.g., TMB). |
| Positive Control | A known potent PARP inhibitor (e.g., Olaparib). |
| Negative Control | DMSO (vehicle). |
Step-by-Step Protocol: [5]
-
Compound Preparation: Prepare a 10-point serial dilution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in DMSO.
-
Reaction Setup: To the wells of a histone-coated 96-well strip plate, add PARP buffer, activated DNA, the test compound dilutions, and recombinant PARP-1 enzyme.
-
Initiation: Add biotinylated NAD+ to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Washing: Wash the plate multiple times with a wash buffer to remove unreacted components.
-
Detection: Add streptavidin-HRP to each well and incubate for 60 minutes. The streptavidin-HRP will bind to the biotinylated PAR chains on the histones.
-
Signal Generation: Wash the plate again, then add the HRP substrate. A color will develop in proportion to the amount of PARP activity.
-
Data Acquisition: Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by non-linear regression.
Section 5: Synthesis and Conclusion
The structural design of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a purine isostere provides a strong rationale for its potential interaction with a range of biologically significant targets. The evidence from the broader imidazo[4,5-c]pyridine class strongly suggests that this compound is likely to exhibit activity as a kinase inhibitor, an A3 adenosine receptor modulator, and/or a PARP inhibitor. Each of these mechanisms represents a validated and highly promising avenue for therapeutic development in oncology, inflammation, and beyond.
The experimental protocols detailed in this guide provide a clear and robust framework for systematically evaluating these hypotheses. A comprehensive profiling of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine against kinase, GPCR, and PARP panels will be essential to elucidate its primary mechanism of action and its selectivity profile. The insights gained from such studies will be invaluable for guiding its further development as a potential therapeutic candidate. The multifaceted potential of this scaffold underscores the power of leveraging bioisosteric replacement in modern drug discovery.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
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Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. PubMed Central. Available at: [Link]
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Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. PubMed Central. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]
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Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ResearchGate. Available at: [Link]
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Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. Available at: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
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Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
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What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
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Analysis of adenosine A2A receptors by radioligand binding assay in... ResearchGate. Available at: [Link]
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Structure–Activity Studies of 1 H-Imidazo[4,5- c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]
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PARP - Assay-Protocol. Assay-Protocol.com. Available at: [Link]
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A Technical Guide to the Structural and Functional Analysis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a bioisostere in numerous biological systems.[1][2] This guide provides an in-depth technical framework for the structural analysis of a specific, functionally rich derivative: 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. We will explore the critical aspects of its synthesis, purification, and comprehensive structural elucidation using state-of-the-art analytical techniques. Furthermore, this paper delves into the causal relationships between its distinct structural features—the 4-amino moiety and the 7-chloro substituent—and their implications for potential biological activity, drawing parallels to established immune-modulating agents and kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a robust, experience-driven approach to characterizing novel heterocyclic compounds.
The Imidazo[4,5-c]pyridine Scaffold: A Foundation of Therapeutic Potential
The fusion of imidazole and pyridine rings creates the imidazopyridine system, a class of heterocyclic compounds with remarkable therapeutic diversity.[3] Specifically, the imidazo[4,5-c]pyridine isomer is isosteric with the natural purine scaffold, making it a prime candidate for interacting with biological targets that recognize adenine or guanine.[2] This mimicry has led to the development of imidazopyridine derivatives with a wide array of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3][4]
The subject of this guide, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, is functionalized at two key positions:
-
The 4-amino group: This substituent is critical for the activity of related compounds like Imiquimod, an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[5][6] Its presence suggests a strong potential for immune modulation.
-
The 7-chloro group: Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom can alter lipophilicity, metabolic stability, and, crucially, engage in halogen bonding with protein targets, potentially enhancing binding affinity and selectivity.
This guide provides the necessary framework to confirm the identity and structure of this compound and to build a scientifically-grounded hypothesis for its biological function.
Physicochemical Properties and Molecular Structure
A foundational understanding of a compound's physicochemical properties is essential for its development. While experimental determination is the gold standard, computational predictions provide valuable initial insights.
Predicted Physicochemical Data
| Property | Value | Rationale / Source |
| Molecular Formula | C₆H₅ClN₄ | Derived from structure |
| Molecular Weight | 168.58 g/mol | Calculated from formula |
| CAS Number | Not available | Specific derivative |
| Parent Core (1H-Imidazo[4,5-c]pyridine) | C₆H₅N₃ | PubChem CID: 9227[7] |
| Predicted pKa | ~7.5-8.5 | Based on the basicity of the imidazopyridine core[4] |
| Predicted LogP | ~1.5-2.0 | Estimated based on chloro and amino substitutions |
Chemical Structure Diagram
The unambiguous representation of the molecular structure is the first step in any analytical discussion.
Caption: 2D structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.
Synthesis and Purification Workflow
The synthesis of substituted imidazopyridines often proceeds via the condensation and subsequent cyclization of an appropriately substituted diaminopyridine.[3] This approach provides a reliable and scalable route to the desired core structure.
Caption: Proposed synthetic and purification workflow.
Experimental Protocol: Synthesis
Causality: This protocol is designed for regioselective control. The initial amination at the 2-position is followed by reduction of the nitro group to create the vicinal diamine necessary for imidazole ring formation with formic acid.
-
Step 1: Synthesis of 5-chloro-2-amino-3-nitropyridin-4-amine. To a solution of 2,5-dichloro-3-nitropyridin-4-amine in ethanol, add aqueous ammonia. Heat the reaction in a sealed vessel at 100°C for 12 hours. Monitor by TLC/LC-MS for completion. Cool, concentrate, and isolate the product.
-
Step 2: Synthesis of 5-chloro-pyridine-2,3,4-triamine. Suspend the product from Step 1 in ethanol and water. Add iron powder and ammonium chloride. Heat to reflux for 4-6 hours. The causality here is the use of a classic Béchamp reduction, which is effective and cost-efficient for reducing aromatic nitro groups in the presence of other sensitive functionalities.
-
Step 3: Synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. To the crude triamine from Step 2, add formic acid. Heat to reflux for 3 hours. The formic acid serves as the source for the C2 carbon of the imidazole ring.
-
Work-up and Purification. Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude material using silica gel column chromatography (e.g., Dichloromethane/Methanol gradient) to yield the final, pure compound.
Core Structural Elucidation Techniques
Unambiguous structural confirmation is paramount. A multi-technique approach provides a self-validating system, where data from each method corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, we predict a simple yet informative spectrum.
-
¹H NMR: Due to the substitution pattern, we expect two signals in the aromatic region: one for the proton at the C6 position of the pyridine ring and one for the proton at the C2 position of the imidazole ring. The NH and NH₂ protons will likely appear as broad singlets and may be exchangeable with D₂O.
-
¹³C NMR: We expect to observe all 6 unique carbon signals. The chemical shifts will be influenced by the attached heteroatoms and functional groups.
Predicted NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| C2 | ~8.0-8.2 (s, 1H) | ~140-145 | H2 -> C7a, C4 |
| C4 | - | ~150-155 | NH₂ -> C4, C5 |
| C6 | ~7.8-8.0 (s, 1H) | ~115-120 | H6 -> C4, C7a |
| C7 | - | ~130-135 | H6 -> C7 |
| C7a | - | ~145-150 | H2, H6 -> C7a |
| NH₂ | ~6.5-7.5 (br s, 2H) | - | - |
| NH | ~12.0-13.0 (br s, 1H) | - | - |
Note: These are predictions based on similar structures; actual values must be determined experimentally.[8][9]
Experimental Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point, which prevents evaporation.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher). The 2D experiments are crucial for assigning protons to their respective carbons (HSQC) and mapping long-range C-H correlations to piece together the molecular framework (HMBC).
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, further structural information.
-
Causality: We select Electrospray Ionization (ESI) in positive mode because the basic nitrogens of the imidazopyridine core are readily protonated, yielding a strong and easily interpretable [M+H]⁺ signal.
-
Expected Result: The high-resolution mass spectrum should show a molecular ion peak at an m/z corresponding to C₆H₆ClN₄⁺. A key validation is the isotopic pattern for chlorine: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, separated by 2 Da.[4]
Experimental Protocol: ESI-MS Sample Preparation
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.
-
Infuse the sample directly into the mass spectrometer.
Structure-Function Hypothesis
The confirmed structure allows us to formulate a hypothesis about its biological role, grounded in established medicinal chemistry principles.
Caption: Pharmacophore model and potential biological implications.
-
TLR7/8 Agonism: The 1H-imidazo[4,5-c]pyridin-4-amine scaffold is a known pharmacophore for TLR7 and TLR8 agonism.[5][10] The 4-amino group is crucial for hydrogen bonding within the receptor binding site. Therefore, it is highly probable that this compound will stimulate an innate immune response by inducing the secretion of cytokines like IFN-α and TNF-α.[5][11] This makes it a candidate for topical treatment of viral infections or skin cancers.
-
Kinase Inhibition: As a purine bioisostere, the core can fit into the ATP-binding pocket of various protein kinases.[12] The 7-chloro substituent can form a halogen bond with a backbone carbonyl in the hinge region of a kinase, a strategy often used to enhance inhibitor potency and selectivity.[13] This suggests the compound should be screened against a panel of kinases, particularly those relevant to oncology.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the structural analysis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. Through a logical sequence of synthesis, purification, and spectroscopic analysis (NMR, MS), an unambiguous structural assignment can be achieved with high confidence. The self-validating nature of this workflow ensures scientific integrity.
The elucidated structure, featuring a key 4-amino group and a 7-chloro substituent on a purine-mimetic core, strongly suggests dual therapeutic potential as both an immune modulator and a kinase inhibitor. Future work should focus on the experimental validation of these hypotheses through in vitro biological assays, including TLR7/8 reporter assays and comprehensive kinase profiling. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing this promising scaffold into a lead candidate for drug development.
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The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Scaffold: A Privileged Core for Modern Drug Discovery
Abstract
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective modulators of various biological targets. Its inherent structural features and amenability to chemical modification have propelled its application in the development of novel therapeutics, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of this scaffold, covering its synthesis, key therapeutic applications with a focus on kinase inhibition, detailed experimental protocols for its evaluation, and an analysis of its structure-activity relationships.
Introduction: The Rise of a Privileged Scaffold
The imidazo[4,5-c]pyridine ring system, due to its structural similarity to endogenous purines, has long been a focal point for the design of molecules that can interact with biological systems.[1] The specific scaffold, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, combines several key features that make it particularly attractive for drug design. The chlorine atom at the 7-position offers a handle for further chemical modification and can influence the electronic properties of the ring system. The amine group at the 4-position provides a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins.
This guide will delve into the chemical and biological aspects of this scaffold, providing researchers and drug development professionals with a comprehensive resource to leverage its potential in their own discovery programs.
Synthesis of the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Core
The synthesis of the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold can be achieved through a multi-step sequence, typically starting from a substituted pyridine derivative. A plausible and efficient route involves the construction of the fused imidazole ring onto a pre-functionalized pyridine core. One common strategy begins with a diaminopyridine precursor.[2]
Conceptual Synthetic Workflow
The general strategy involves the formation of a 3,4-diaminopyridine intermediate, followed by cyclization to form the imidazole ring. The chloro and amino functionalities can be introduced at different stages of the synthesis, depending on the desired overall strategy and the availability of starting materials. A solid-phase synthesis approach has also been described for related imidazo[4,5-c]pyridines, starting from 2,4-dichloro-3-nitropyridine, which offers a versatile platform for library synthesis.[3]
Figure 1: Conceptual workflow for the synthesis of the imidazo[4,5-c]pyridine core.
Detailed Experimental Protocol: Synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
This protocol is a representative example based on established chemical transformations for the synthesis of related imidazopyridines and may require optimization.
Step 1: Synthesis of 5-chloro-3-nitropyridin-4-amine
This step involves the nitration and subsequent amination of a suitable pyridine precursor. The precise starting material and conditions will dictate the regioselectivity of these reactions.
Step 2: Reduction to 5-chloro-pyridine-3,4-diamine
To a solution of 5-chloro-3-nitropyridin-4-amine in a suitable solvent such as ethanol or acetic acid, a reducing agent like iron powder or tin(II) chloride is added.[2] The reaction mixture is heated to facilitate the reduction of the nitro group to an amine, yielding the diaminopyridine intermediate.
-
Suspend 5-chloro-3-nitropyridin-4-amine in ethanol.
-
Add iron powder and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the iron residues, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Step 3: Cyclization to 7-chloro-1H-imidazo[4,5-c]pyridine
The resulting 5-chloro-pyridine-3,4-diamine is then cyclized to form the fused imidazole ring. This is commonly achieved by heating with formic acid or triethyl orthoformate.[2]
-
Dissolve the 5-chloro-pyridine-3,4-diamine in formic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 4: Amination to 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
The final step involves the introduction of the amino group at the 4-position. This can be achieved through a nucleophilic aromatic substitution reaction if a suitable leaving group (e.g., a chloro group) is present at that position. If the 4-position is not already functionalized, a multi-step sequence involving nitration and reduction may be necessary.
Therapeutic Applications: A Focus on Kinase Inhibition
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, which are crucial in the treatment of cancer and other diseases.[4]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is implicated in various cancers. Derivatives of the imidazo[4,5-b]pyridine scaffold, a close isomer, have been identified as potent inhibitors of Aurora kinases.[5][6]
FLT3 Inhibition in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. Several imidazo[4,5-b]pyridine-based compounds have demonstrated potent dual inhibition of both Aurora and FLT3 kinases, offering a promising therapeutic strategy for AML.[5]
Src Family Kinase (SFK) Inhibition in Glioblastoma
Src family kinases are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Their dysregulation is a key factor in the progression of glioblastoma. Novel imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent SFK inhibitors, showing promise for the treatment of this aggressive brain tumor.[7]
Other Therapeutic Targets
Beyond kinase inhibition, derivatives of the imidazo[4,5-c]pyridine scaffold have shown activity as:
-
PARP inhibitors: These compounds can enhance the efficacy of chemotherapy by preventing cancer cells from repairing their DNA.[2]
-
Modulators of other signaling pathways: The versatility of the scaffold allows for its application in targeting various other pathways implicated in disease.
Key Signaling Pathways
The therapeutic effects of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine derivatives are often mediated through the modulation of critical intracellular signaling pathways.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The imidazopyridine scaffold has been explored for the development of JAK inhibitors.
Figure 2: Inhibition of the JAK/STAT signaling pathway by imidazopyridine-based inhibitors.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The imidazopyridine scaffold has been investigated for the design of inhibitors targeting components of this pathway.
Figure 3: Inhibition of the PI3K/Akt signaling pathway by imidazopyridine-based inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold can be finely tuned by modifying its peripheral substituents. Understanding these structure-activity relationships is crucial for rational drug design.[4]
-
Substitutions at the N1 and N3 positions: Alkylation or arylation at these positions can modulate the compound's solubility, metabolic stability, and interaction with the target protein.
-
Modifications at the C2 position: Introducing various substituents at this position can significantly impact the potency and selectivity of the inhibitor. For kinase inhibitors, this position often projects into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of groups that can enhance affinity and selectivity.
-
Variations at the 4-amino group: Substitution on the amino group can be used to explore interactions with the protein surface and to modulate physicochemical properties.
-
The role of the 7-chloro group: While providing a point for further derivatization, the chloro group itself contributes to the overall electronic character of the scaffold and can engage in halogen bonding with the target protein.
| Compound/Derivative | Target Kinase(s) | IC50 / Kd (nM) | Reference |
| Imidazo[4,5-b]pyridine Derivative | Aurora-A, Aurora-B | IC50: 212 (A), 461 (B) | [6] |
| Dual FLT3/Aurora Kinase Inhibitor | Aurora-A, Aurora-B, FLT3 | Kd: 7.5 (A), 48 (B), 6.2 (FLT3) | [5] |
| Imidazo[4,5-c]pyridin-2-one Derivative | Src, Fyn | Submicromolar range | [7] |
| Imidazo[4,5-c]pyridine Derivative | PARP | IC50: 8.6 | [2] |
Experimental Protocols for Biological Evaluation
The biological activity of compounds derived from the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold is typically assessed using a battery of in vitro assays.
Kinase Inhibition Assay (FLT3 Example)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, such as FLT3.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or protein)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant FLT3 kinase, and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., a cell line with dysregulated kinase activity)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Future Directions and Conclusion
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Future research will likely focus on:
-
Improving selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms or other targets to minimize off-target effects.
-
Exploring new therapeutic areas: Expanding the application of this scaffold beyond oncology to other areas such as neurodegenerative diseases and infectious agents.
-
Developing novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.
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-
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Spectroscopic Blueprint of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the predicted spectroscopic characteristics of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to construct a reliable spectroscopic profile. This approach is designed to empower researchers and drug development professionals in the identification, characterization, and quality control of this important scaffold.
The imidazo[4,5-c]pyridine core is a key pharmacophore, and its derivatives have shown potential in various therapeutic areas. A thorough understanding of its spectroscopic properties is paramount for advancing research and development efforts.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. These predictions are derived from the analysis of closely related structures, including 4-amino-7-chloroquinoline and various substituted imidazopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine are detailed below.
The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale for Prediction |
| H2 | ~8.0 - 8.2 | Singlet | The proton at position 2 of the imidazole ring is expected to be a singlet and shifted downfield due to the influence of the adjacent nitrogen atoms. |
| H6 | ~7.8 - 8.0 | Singlet | The proton at position 6 on the pyridine ring is deshielded by the adjacent nitrogen and the fused imidazole ring, resulting in a downfield shift. |
| NH (imidazole) | Broad singlet, variable | Broad Singlet | The N-H proton of the imidazole ring will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. |
| NH₂ (amine) | Broad singlet, variable | Broad Singlet | The protons of the primary amine group will also present as a broad singlet, influenced by hydrogen bonding and solvent effects. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | ~145 - 150 | The carbon at position 2 in the imidazole ring is expected to be significantly downfield due to the two adjacent nitrogen atoms. |
| C4 | ~150 - 155 | The carbon bearing the amino group will be deshielded. |
| C6 | ~110 - 115 | This carbon is expected to be in the aromatic region, influenced by the adjacent nitrogen and chlorine atoms. |
| C7 | ~140 - 145 | The carbon attached to the chlorine atom will be deshielded. |
| C7a | ~148 - 152 | This quaternary carbon at the ring junction will be downfield. |
| C3a | ~135 - 140 | This quaternary carbon at the other ring junction will also be in the downfield region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) in a deuterated solvent is typically used for ¹³C NMR.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is recommended.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (C₆H₅ClN₄), the expected mass spectral data is outlined in Table 3.
Table 3: Predicted Mass Spectrometry Data for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
| Ion | Predicted m/z | Rationale for Prediction |
| [M+H]⁺ | 169.0330 | The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) mass spectrometry. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, with a corresponding peak at m/z 171.0301. |
| [M]⁺ | 168.0252 | The molecular ion may be observed in techniques like electron ionization (EI). The chlorine isotope pattern will also be present here. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine are listed in Table 4.
Table 4: Predicted Infrared (IR) Absorption Bands for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| N-H stretch (amine) | 3400 - 3200 | Medium-Strong | The primary amine will show two distinct bands in this region corresponding to symmetric and asymmetric stretching. |
| N-H stretch (imidazole) | 3300 - 3100 | Medium, Broad | The N-H stretch of the imidazole ring will likely be a broad band due to hydrogen bonding. |
| C=N stretch (imidazole/pyridine) | 1650 - 1550 | Medium-Strong | Multiple bands are expected in this region corresponding to the stretching of the C=N and C=C bonds in the heterocyclic rings. |
| C-Cl stretch | 800 - 600 | Medium-Strong | The carbon-chlorine stretch is expected in the fingerprint region. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a newly synthesized batch of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine based on sound scientific principles and data from analogous compounds. By furnishing researchers and drug development professionals with this detailed information, we aim to facilitate the unambiguous identification and characterization of this molecule, thereby accelerating the pace of discovery and innovation in medicinal chemistry. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in research findings.
References
- Habila, J. D., et al. (2011). 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. Journal of Pharmacognosy and Phytotherapy, 3(10), 160-164.
- Al-Tel, T. H., et al. (2019). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2019(2), M1067.
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PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
- Zhu, G., et al. (2011). Discovery of novel 1H-imidazo[4,5-c]pyridin-4-amine derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4767-4771.
- Ben-Aoun, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS AS CORROSION INHIBITORS. Journal of Chemical Technology and Metallurgy, 57(3), 452-461.
- El-Faham, A., et al. (2019). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molecules, 24(18), 3247.
- Pingaew, R., et al. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 57(11), 4676–4687.
-
SpectraBase. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-1-naphthalenol. Retrieved from [Link]
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14336-14352.
- Domagala, J. M., et al. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Magnetic Resonance in Chemistry, 31(4), 374-379.
- Tomic, S., et al. (2024).
- Proni, G., et al. (2000). NMR Study of Substituted Imidazo[4,5-c]pyridines. Magnetic Resonance in Chemistry, 38(10), 837-843.
- Drożdż, W., et al. (2013). Structural and Vibrational Properties of Imidazo[4,5-c]pyridine, a Structural Unit in Natural Products.
- Gellis, A., et al. (2015).
- Lesma, G., et al. (2017). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 22(10), 1686.
Methodological & Application
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antimicrobial agents derived from the promising scaffold, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to progress from a starting chemical entity to a potential preclinical candidate.
Introduction: The Rationale for Imidazo[4,5-c]pyridines as a Privileged Scaffold
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The 1H-imidazo[4,5-c]pyridine core is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This structural feature has been successfully exploited in the development of various therapeutic agents, and its potential in the antimicrobial field is an area of active investigation.
The starting material, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, offers several strategic advantages for chemical modification. The chlorine atom at the 7-position and the amine group at the 4-position serve as versatile handles for introducing a diverse range of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize antimicrobial potency, selectivity, and pharmacokinetic properties.
The primary hypothesis underpinning this work is that derivatization of the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold will yield novel compounds with potent activity against clinically relevant pathogens, potentially through the inhibition of essential bacterial enzymes or other vital cellular processes.[2]
Workflow for Novel Antimicrobial Agent Development
The development of novel antimicrobial agents from a starting scaffold is a multi-step process that requires a systematic and iterative approach. The following workflow provides a logical progression from initial synthesis to preclinical evaluation.
Caption: A streamlined workflow for the development of novel antimicrobial agents.
Synthetic Chemistry: Derivatization of the Core Scaffold
The following protocol describes a general method for the derivatization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This method can be adapted to introduce a variety of substituents at the 7-position via nucleophilic aromatic substitution.
Protocol 3.1: Synthesis of 7-substituted-1H-imidazo[4,5-c]pyridin-4-amine Derivatives
Rationale: This protocol utilizes the reactivity of the chlorine atom at the 7-position for displacement by various nucleophiles, such as amines, thiols, or alkoxides. The choice of nucleophile will determine the nature of the substituent introduced at this position.
Materials:
-
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
-
Selected nucleophile (e.g., piperidine, morpholine, thiophenol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure:
-
To a solution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq) in anhydrous DMF, add the desired nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-substituted-1H-imidazo[4,5-c]pyridin-4-amine derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Antimicrobial Susceptibility Testing
The initial screening of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Cytotoxicity Assessment: Ensuring Selectivity
A critical aspect of antimicrobial drug development is to ensure that the compounds are selectively toxic to microbial cells while exhibiting minimal toxicity to mammalian cells.
Protocol 5.1: MTT Assay for Cytotoxicity in Mammalian Cell Lines
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI = IC₅₀/MIC) vs. S. aureus |
| Parent | >128 | >128 | >100 | <0.78 |
| Derivative 1 | 8 | 32 | >100 | >12.5 |
| Derivative 2 | 4 | 16 | 50 | 12.5 |
| Derivative 3 | 16 | 64 | >100 | >6.25 |
| Ciprofloxacin | 0.5 | 0.25 | >100 | >200 |
Advanced Antimicrobial Characterization
For lead compounds with promising MIC values and a favorable selectivity index, further characterization is necessary to understand their full antimicrobial potential.
Protocol 6.1: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Procedure:
-
Perform the MIC assay as described in Protocol 4.1.
-
After determining the MIC, take a 10 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive control well.
-
Spot-plate the aliquots onto a fresh Mueller-Hinton agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 6.2: Assessment of Activity Against Bacterial Biofilms
Rationale: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.
Procedure (Crystal Violet Staining Method):
-
Biofilm Formation:
-
Prepare a bacterial suspension as described for the MIC assay.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
For biofilm inhibition, add serial dilutions of the test compounds at the time of inoculation.
-
For biofilm eradication, gently wash the pre-formed biofilms with PBS and then add fresh medium containing serial dilutions of the compounds.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Fix the biofilms with 100 µL of methanol for 15 minutes.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 100 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm.
-
Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is fundamental to its development. A variety of techniques can be employed to identify the cellular target(s).
Caption: Investigating the mechanism of action of novel antimicrobial agents.
Assessing the Potential for Resistance Development
A key consideration for any new antimicrobial is its propensity to select for resistant mutants.
Protocol 8.1: In Vitro Multi-Step Resistance Selection
Rationale: This protocol assesses the potential for bacteria to develop resistance to a new compound over multiple exposures.[5]
Procedure (Serial Passage Assay):
-
Determine the initial MIC of the compound against the test strain.
-
Inoculate a culture of the test strain into a series of tubes containing sub-inhibitory concentrations of the compound (e.g., 0.25x, 0.5x MIC).
-
Incubate the cultures overnight at 37°C.
-
The next day, determine the MIC of the compound against the culture grown at the highest sub-inhibitory concentration.
-
Use this culture to inoculate a new series of tubes with increasing concentrations of the compound.
-
Repeat this process for a defined number of passages (e.g., 20-30 days).
-
A significant and stable increase in the MIC over time suggests a potential for resistance development.[5]
Conclusion
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold represents a promising starting point for the development of novel antimicrobial agents. The application notes and protocols outlined in this document provide a robust framework for the systematic synthesis, screening, and characterization of new derivatives. By following a logical and iterative drug discovery cascade, researchers can effectively identify and optimize lead compounds with the potential to address the urgent medical need for new antibiotics.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy. [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods in Molecular Biology. [Link]
-
In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Antibiotics. [Link]
-
Antibiotic Resistance Testing. Emery Pharma. [Link]
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of novel 1H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing. JoVE. [Link]
-
Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology. [Link]
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Application Notes and Protocols: Investigating 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a Putative GABA A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for the characterization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a potential modulator of the γ-aminobutyric acid type A (GABA A) receptor. While the imidazopyridine scaffold is of significant interest in medicinal chemistry for its diverse biological activities, the specific interaction of this compound with GABA A receptors is not yet established in the public domain.[1][2][3][4] This guide, therefore, presents a logical, multi-tiered approach, grounded in established methodologies, to systematically evaluate its potential as a novel therapeutic agent targeting the GABAergic system. We will detail protocols for in vitro functional characterization, receptor binding affinity determination, and in vivo behavioral assessment.
Introduction: The Rationale for Investigation
The GABA A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[5][6][7] Its modulation is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[8][9] Positive allosteric modulators (PAMs) of the GABA A receptor, such as benzodiazepines and barbiturates, enhance the effect of GABA, leading to increased neuronal inhibition and a calming effect on neuronal activity.[5][8][10]
The imidazopyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities.[1][3][4] Given this precedent, it is plausible that novel imidazopyridine derivatives, such as 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, could interact with CNS targets like the GABA A receptor. This document outlines a rigorous, phased experimental plan to test this hypothesis.
Experimental Workflow: A Phased Approach to Characterization
A systematic evaluation is crucial to determine if and how 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine modulates GABA A receptor function. We propose a three-phase workflow:
-
Phase 1: In Vitro Functional Characterization. The initial phase will use electrophysiology to determine if the compound has any functional effect on GABA A receptor activity.
-
Phase 2: Receptor Binding Affinity. If functional modulation is observed, this phase will quantify the compound's binding affinity to the GABA A receptor complex.
-
Phase 3: In Vivo Behavioral Assessment. Positive in vitro results will be followed by in vivo studies in animal models to assess potential therapeutic effects, such as anxiolytic or sedative properties.
Figure 1: A phased experimental workflow for the characterization of a novel GABA A receptor modulator.
Phase 1: In Vitro Functional Characterization
The primary objective of this phase is to determine whether 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine modulates the function of the GABA A receptor. Electrophysiological techniques are the gold standard for this purpose as they directly measure the flow of chloride ions through the receptor channel.[6][11][12]
3.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This system allows for the robust expression of specific GABA A receptor subunit combinations and is an excellent initial screening platform.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired human GABA A receptor subunits (e.g., α1β2γ2). Incubate for 2-5 days at 16-18°C.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the membrane potential at -70 mV.
-
-
Compound Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC5-EC20).
-
Co-apply varying concentrations of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine with the same concentration of GABA.
-
Include a positive control (e.g., diazepam) and a vehicle control.
-
-
Data Analysis: Measure the peak current amplitude in response to GABA in the presence and absence of the test compound. Plot concentration-response curves to determine the EC50 and potentiation percentage.
3.2. Automated Patch-Clamp Electrophysiology in Mammalian Cells
For higher throughput and more detailed kinetic analysis, automated patch-clamp on a cell line stably expressing the GABA A receptor is recommended.[11]
Protocol:
-
Cell Culture: Use a HEK293 cell line stably expressing the human GABA A receptor (e.g., α5β3γ2). Culture cells according to standard protocols.[11]
-
Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension.
-
Automated Patch-Clamp (e.g., QPatch):
-
Load the cell suspension and intracellular/extracellular solutions onto the instrument.
-
The instrument will automatically establish whole-cell patch-clamp configurations.
-
Hold cells at a membrane potential of -60 mV.
-
-
Experimental Protocol:
-
Apply a brief pulse of an EC20 concentration of GABA to elicit a baseline current.
-
Pre-incubate with varying concentrations of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine for 1-2 minutes, followed by a co-application with the EC20 GABA concentration.
-
Wash out the compound and repeat the baseline GABA application to assess reversibility.
-
-
Data Analysis: Analyze the potentiation of the GABA-evoked current. Determine the EC50 and maximum potentiation.
| Parameter | Two-Electrode Voltage Clamp | Automated Patch-Clamp |
| System | Xenopus Oocytes | Mammalian Cell Line (e.g., HEK293) |
| Throughput | Low to Medium | High |
| Key Output | Potentiation of GABA-evoked current | Potentiation, EC50, kinetics |
| Advantages | Robust expression, easy to handle | Higher throughput, more physiological |
| Disadvantages | Non-mammalian system | Requires stable cell line |
Phase 2: Receptor Binding Affinity
If functional modulation is confirmed, it is essential to determine if the compound binds directly to the GABA A receptor complex and to quantify its binding affinity. Radioligand binding assays are a standard method for this.[13][14]
Figure 2: Workflow for a competitive radioligand binding assay to determine binding affinity.
Protocol:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a radioligand (e.g., [3H]flumazenil for the benzodiazepine site or [3H]muscimol for the GABA site), and varying concentrations of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.[13][15][16]
-
To determine non-specific binding, use a high concentration of a known unlabeled ligand (e.g., diazepam for the benzodiazepine site).[17]
-
Incubate the mixture at 4°C for 60 minutes.[17]
-
-
Assay Termination:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Place the filtermats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Phase 3: In Vivo Behavioral Assessment
Demonstrating efficacy in relevant animal models is a critical step in drug development. If the in vitro data are promising, in vivo studies can provide insights into the potential therapeutic effects and side-effect profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.[12][18][19][20]
5.1. Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiolytic-like effects in rodents.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure:
-
Administer 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (via an appropriate route, e.g., intraperitoneal injection) to mice or rats at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5 minutes.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
5.2. Open Field Test
This test assesses general locomotor activity and can help to distinguish between anxiolytic and sedative effects.
Protocol:
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Following the same dosing procedure as the EPM, place the animal in the center of the open field.
-
Track the animal's movement for 10-15 minutes using an automated video-tracking system.
-
-
Data Analysis: Measure the total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled suggests a sedative effect.
| Behavioral Test | Primary Endpoint | Interpretation |
| Elevated Plus Maze | Time in open arms, open arm entries | Increase suggests anxiolytic-like effect |
| Open Field Test | Total distance traveled | Decrease suggests sedative/hypnotic effect |
Conclusion and Future Directions
This document outlines a foundational, yet comprehensive, experimental plan to investigate the potential of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a GABA A receptor modulator. The proposed workflow, from in vitro functional assays to in vivo behavioral studies, provides a scientifically rigorous path to characterize its pharmacological profile. Positive results would warrant further investigation, including determination of the specific GABA A receptor subunit selectivity, detailed pharmacokinetic studies, and assessment in more complex disease models. The exploration of novel chemical scaffolds like imidazopyridines is a promising avenue for the development of next-generation therapeutics for CNS disorders.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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GABAA receptor positive allosteric modulator. Wikipedia. [Link]
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Characterization of GABA Receptors. PubMed Central. [Link]
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gamma-aminobutyric Acid(A) (GABA(A)) agonist 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol persistently increases sleep maintenance and intensity during chronic administration to rats. PubMed. [Link]
-
Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. PubMed Central. [Link]
-
Electrophysiology of ionotropic GABA receptors. PubMed Central. [Link]
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Structure, Function, and Modulation of GABAA Receptors. PubMed Central. [Link]
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Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. [Link]
-
Design of in vivo behavior experiments. Outline of general behavioral... ResearchGate. [Link]
-
Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]
-
GABA Receptor Positive Allosteric Modulators. NCBI Bookshelf. [Link]
-
GABA A receptor model, stimulation protocols and simulated currents.... ResearchGate. [Link]
-
Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]
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GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. [Link]
-
Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]
-
An in vivo method for testing GABAergic compounds. PubMed. [Link]
-
Radioligand binding affinities for GABAA receptors a, Ligand affinities... ResearchGate. [Link]
-
GABA-Dependent Firing of Glutamate-Evoked Action Potentials at AMPA/Kainate Receptors in Developing Hypothalamic Neurons. Journal of Neurophysiology. [Link]
-
GABAA Receptor Binding Assay Protocol. University of North Carolina. [Link]
-
GABAA Channel Assay Service. Creative Biolabs. [Link]
-
Using antibody modulators to understand GABA-A receptor subtype contributions to fear and anxiety. Cambridge Neuroscience. [Link]
-
GABAA receptor mapping in human using non-invasive electrophysiology. ResearchGate. [Link]
-
GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
7-Chloro-1H-imidazo[4,5-b]pyridine. Lead Sciences. [Link]
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Application Note & Protocol: Strategic Derivatization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine for Drug Discovery
Introduction
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural analogy to purine bases.[1][2][3] This similarity allows molecules derived from this core to act as bioisosteres, capable of interacting with a wide range of biological targets such as kinases and enzymes. The strategic derivatization of this scaffold is a critical process in drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 7-position is a key functional group for introducing molecular diversity through various chemical transformations.[2]
This application note provides detailed protocols for the derivatization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, focusing on scientifically sound and reproducible methods. We will explore the rationale behind the selection of reagents and reaction conditions to empower researchers to not only apply these protocols but also to creatively adapt them for the synthesis of novel and proprietary compounds.
Core Derivatization Pathways
The primary reactive sites on the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold are the C7-chloro group and the N1-H of the imidazole ring. The electron-deficient nature of the pyridine ring makes the C7 position highly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The imidazole N-H offers a site for N-alkylation or N-arylation.
Figure 1: Key derivatization strategies for the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold.
I. Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds. For the derivatization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the C7 position and various aryl or vinyl boronic acids or esters.[4][5] Its popularity stems from its mild reaction conditions and broad functional group tolerance.[4]
Protocol: General Procedure for Suzuki-Miyaura Coupling
1. Reagents and Materials:
-
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq)
-
Aryl or vinyl boronic acid/ester (1.2–2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos-PdG2) (0.05–0.1 eq)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating source
2. Step-by-Step Methodology:
-
Inert Atmosphere: In a dry flask, combine 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, the boronic acid/ester, and the base.
-
Solvent and Catalyst Addition: Purge the flask with an inert gas. Add the solvent system followed by the palladium catalyst.
-
Reaction Execution: Heat the mixture (typically 80–110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of a highly efficient precatalytic system like XPhos-PdG2 can be instrumental, especially for heterocyclic substrates, by facilitating the formation of the active monoligated Pd(0) species.[6]
-
Base Function: The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[4]
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the direct synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[7][8][9] This reaction is highly valuable for introducing diverse amino functionalities.
Protocol: General Procedure for Buchwald-Hartwig Amination
1. Reagents and Materials:
-
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq)
-
Primary or secondary amine (1.1–1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01–0.05 eq)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.02–0.1 eq)[10][11]
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5–2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware
2. Step-by-Step Methodology:
-
Catalyst Pre-formation (optional): In a dry flask under inert gas, stir the palladium source and the phosphine ligand in the solvent for a few minutes.
-
Reagent Addition: Add the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, the amine, and the base.
-
Reaction Execution: Heat the mixture (typically 80–120 °C) until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Combine the organic extracts, dry, concentrate, and purify by column chromatography.
Expert Insights:
-
Ligand Role: The choice of a suitable phosphine ligand is critical. For instance, Xantphos has been found to be effective for the coupling of halo-imidazo[4,5-b]pyridines.[11] Bulky, electron-rich ligands generally promote the key steps of oxidative addition and reductive elimination.[9]
II. Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring in the imidazo[4,5-c]pyridine system makes the C7 position susceptible to nucleophilic aromatic substitution (SₙAr), providing a metal-free alternative for derivatization.[12][13]
Figure 2: Generalized workflow for SₙAr derivatization.
Protocol: General Procedure for SₙAr with Amines, Alcohols, or Thiols
1. Reagents and Materials:
-
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq)
-
Nucleophile (Amine, Alcohol, or Thiol) (1.5–5.0 eq)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, or neat nucleophile)
-
Standard laboratory glassware
2. Step-by-Step Methodology:
-
Reaction Setup: Combine the 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and the nucleophile in a suitable solvent or neat.
-
Base Addition (if required): For less reactive nucleophiles, a non-nucleophilic base can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture (typically 80–150 °C) and monitor its progress.
-
Work-up and Isolation: Cool the reaction. The product may be precipitated by adding water or an anti-solvent.
-
Purification: Collect the solid by filtration and wash. If necessary, purify further by recrystallization or column chromatography.
III. Derivatization at the N1-Position
The N1-H of the imidazole ring is another site for derivatization, commonly through N-alkylation, to further modify the molecule's properties.
Protocol: General Procedure for N-Alkylation
1. Reagents and Materials:
-
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.1–1.5 eq)
-
Base (e.g., K₂CO₃, NaH) (1.2–2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware
2. Step-by-Step Methodology:
-
Deprotonation: To a solution of the starting material in a dry solvent, add the base (e.g., K₂CO₃ in DMF).[14]
-
Alkylation: Add the alkylating agent to the mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Data Summary Table
| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent(s) | Typical Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, XPhos-PdG2[6] | K₂CO₃, Cs₂CO₃ | Dioxane/Water, DME | 80–110 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos[11] | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80–120 |
| SₙAr (with Amines) | None | Optional (e.g., Et₃N) | DMF, DMSO, Neat | 100–150 |
| N-Alkylation | None | K₂CO₃, NaH | DMF, Acetonitrile | 25–80 |
Conclusion
The derivatization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a cornerstone of synthetic strategies aimed at discovering novel therapeutics. The protocols detailed herein for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and N-alkylation provide a robust framework for researchers. A deep understanding of the reaction mechanisms and careful optimization are key to successfully generating diverse libraries of compounds for biological screening and advancing drug discovery programs.
References
- Laha, J. K., et al. (2012). A rapid and facile access to C2-substituted imidazo[4,5-b]pyridine analogues utilizing palladium mediated Buchwald-Hartwig cross-coupling reactions. Bioorganic & Medicinal Chemistry Letters, 22(15), 5035-5039.
- Suresh, L., et al. (2018).
- A convenient one-pot synthesis of 7-trifluoromethyl-substituted imidazo[4,5-b]pyridines. (n.d.). Journal of Heterocyclic Chemistry.
- Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 96-105.
- 7-Chloro-1H-imidazo[4,5-C]pyridine | 5975-13-3. (n.d.). Benchchem.
- 7-Chloro-imidazo[4,5-c]pyridine | 5975-13-3 | FAA97513. (n.d.). Biosynth.
- Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). (n.d.).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705.
- N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2016).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2023). Molecules, 28(13), 5025.
- A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). Molecular Diversity, 23(3), 631-641.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 13). YouTube.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 5738.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Study of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric relationship with purines, which allows for interaction with a multitude of biological targets.[1] This document provides a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of this core, with a particular focus on its application in kinase inhibitor discovery. We will delve into the rationale behind structural modifications, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting SAR data to guide drug design efforts. The insights and methodologies presented herein are synthesized from established principles in medicinal chemistry and proven experimental approaches for analogous heterocyclic compounds.
Introduction: The Imidazo[4,5-c]pyridine Scaffold in Drug Discovery
The imidazo[4,5-c]pyridine core is a key pharmacophore in the development of therapeutics for a range of diseases, including cancer, inflammatory conditions, and viral infections.[1] Its structural similarity to adenine allows it to function as a hinge-binding motif in many protein kinases, which are critical regulators of cellular processes and frequently dysregulated in human diseases. The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold offers several vectors for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The strategic placement of a chlorine atom at the 7-position can significantly influence the electronic properties of the heterocyclic system and provides a key interaction point within the target protein's binding site. The 4-amino group is often crucial for establishing hydrogen bond interactions with the hinge region of kinases. This guide will systematically explore how modifications at various positions on this scaffold impact biological activity, providing a roadmap for the rational design of novel drug candidates.
Core Principles of the Structure-Activity Relationship
The exploration of the SAR for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine analogs is a systematic process of iterative design, synthesis, and testing. The goal is to understand how changes in the chemical structure of a molecule affect its biological activity.
Caption: General workflow for a structure-activity relationship (SAR) study.
Key Positions for Modification
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold presents three primary positions for chemical diversification (R1, R2, and R3) to probe the SAR.
-
R1 (N1-position of the imidazole ring): Substituents at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the binding pocket.
-
R2 (C2-position of the imidazole ring): This position is often directed towards the ribose-binding pocket or solvent-exposed regions of a kinase. Modifications here can significantly impact potency and selectivity.
-
R3 (exocyclic 4-amino group): While often crucial for hinge binding, modifications can be explored to gain additional interactions or modulate physicochemical properties. However, this position is generally less tolerant to large substituents.
Synthetic Strategies and Protocols
The synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine analogs typically involves a multi-step sequence starting from readily available pyridine precursors. A general and adaptable synthetic route is outlined below.
Caption: A representative synthetic workflow for imidazo[4,5-c]pyridine analogs.
Protocol 1: General Synthesis of N1- and C2-Substituted 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Analogs
This protocol is adapted from established methods for the synthesis of related imidazopyridine scaffolds.[2]
Step 1: Synthesis of 2,6-dichloro-3-nitropyridin-4-amine
-
To a solution of 2,6-dichloropyridin-4-amine in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridin-4-amine.
Step 2: Synthesis of 6-chloro-N2-(substituted)-3-nitropyridine-2,4-diamine
-
To a solution of 2,6-dichloro-3-nitropyridin-4-amine in a suitable solvent (e.g., ethanol, isopropanol), add the desired primary or secondary amine (R1-NH2).
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Step 3: Synthesis of 6-chloro-N2-(substituted)-pyridine-2,3,4-triamine
-
Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol, methanol).
-
Add a reducing agent such as stannous chloride dihydrate (SnCl2·2H2O) or perform catalytic hydrogenation using Pd/C.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction mixture accordingly to remove the reducing agent and isolate the triamine product.
Step 4: Imidazole Ring Formation
-
To a solution of the triamine from Step 3 in a suitable solvent (e.g., formic acid, triethyl orthoformate, or an alcohol), add the appropriate aldehyde or carboxylic acid derivative (R2-CHO or R2-COOH).
-
Heat the reaction mixture at reflux for 6-12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine analog.
Biological Evaluation: Protocols and Data Interpretation
The biological evaluation of novel analogs is critical for establishing the SAR. Kinase inhibition assays are a primary tool for this class of compounds.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol is based on methodologies used for evaluating imidazo[4,5-b]pyridine-based kinase inhibitors.[3]
Materials:
-
Recombinant human Aurora Kinase A (or other kinase of interest)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Read the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Data Presentation and SAR Analysis
The quantitative data obtained from biological assays should be organized in a clear and concise manner to facilitate SAR analysis.
Table 1: Illustrative SAR Data for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Analogs
| Compound ID | R1 | R2 | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1a (Parent) | H | H | 500 | >1000 | >10 |
| 1b | Methyl | H | 250 | 800 | 5.2 |
| 1c | Ethyl | H | 300 | 950 | 6.8 |
| 1d | H | Phenyl | 50 | 150 | 0.8 |
| 1e | H | 4-Fluorophenyl | 35 | 120 | 0.6 |
| 1f | Methyl | Phenyl | 20 | 80 | 0.3 |
Interpretation of Illustrative Data:
-
Effect of R1 substitution: Small alkyl groups at the N1 position (e.g., methyl in 1b ) appear to be tolerated and may slightly improve potency compared to the unsubstituted parent compound (1a ).
-
Effect of R2 substitution: The introduction of an aromatic ring at the C2 position (e.g., phenyl in 1d ) leads to a significant increase in potency. This suggests a potential hydrophobic interaction in the kinase binding pocket.
-
Synergistic Effects: Combining favorable substitutions at both R1 and R2 (e.g., methyl at R1 and phenyl at R2 in 1f ) can lead to a synergistic improvement in activity.
-
Electronic Effects at R2: The introduction of an electron-withdrawing group on the phenyl ring (e.g., fluorine in 1e ) can further enhance potency, possibly by modulating the electronic properties of the aromatic system.
Signaling Pathway Context
The imidazo[4,5-c]pyridine scaffold is known to target various protein kinases that are key nodes in cellular signaling pathways. Understanding the targeted pathway is crucial for interpreting the biological effects of the inhibitors.
Caption: A simplified representation of a kinase signaling pathway (e.g., MAPK pathway) that can be targeted by imidazo[4,5-c]pyridine-based inhibitors.
Conclusion and Future Directions
The 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. A systematic SAR exploration, guided by rational design and supported by robust synthetic and biological evaluation protocols, is essential for advancing compounds from this class toward clinical development. Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds, including metabolic stability and oral bioavailability, to translate potent in vitro activity into in vivo efficacy.
References
-
Boga, C., Cino, S., & Morandi, F. (2021). Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors in Cancer Therapy. Molecules, 26(11), 3229. [Link]
-
Krajczyk, A., & Głowacka, I. E. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(3), 933. [Link]
-
Gerlach, L. O., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(6), 303-312. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
Adler, M., et al. (2009). Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 52(21), 6636-6647. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry, 191, 112155. [Link]
-
Klapars, A., et al. (2005). A General and Efficient Copper-Catalyzed Synthesis of Imidazo[4,5-b]pyridines. Organic Letters, 7(6), 1185-1188. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Imidazo[4,5-c]pyridine Scaffold in Targeted Cancer Therapy Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Forward: While specific experimental data for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is not extensively available in public literature, this document focuses on the broader class of imidazo[4,5-c]pyridine derivatives. This scaffold is a recognized "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets implicated in cancer. This guide provides a comprehensive framework for investigating novel derivatives of this class, leveraging established methodologies and understanding of common signaling pathways they modulate.
Introduction: The Imidazo[4,5-c]pyridine Core - A Versatile Scaffold for Kinase Inhibition
The imidazo[4,5-c]pyridine ring system, an isomer of purine, has emerged as a critical pharmacophore in the development of targeted cancer therapies. Its ability to mimic the natural purine structure allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer. Aberrant kinase activity drives tumor cell proliferation, survival, angiogenesis, and metastasis, making kinase inhibitors a cornerstone of modern oncology.
Derivatives of the imidazo[4,5-c]pyridine scaffold have been successfully developed as potent inhibitors of several key oncogenic kinases, including:
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that act as crucial nodes in signaling pathways controlling cell growth, adhesion, and motility.[1]
-
Aurora Kinases: Serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers, leading to genetic instability.[2]
-
DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[3][4] Its inhibition can sensitize cancer cells to radiation and chemotherapy.
This guide will provide detailed protocols to characterize the anticancer properties of novel imidazo[4,5-c]pyridine derivatives, with a focus on their potential as kinase inhibitors.
Characterizing a Novel Imidazo[4,5-c]pyridine Derivative: An Integrated Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel imidazo[4,5-c]pyridine compound.
Caption: A streamlined workflow for the evaluation of novel anticancer compounds.
Key Protocols and Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on the activity of a purified kinase (e.g., Src, Aurora A/B, DNA-PK).
Causality: This is the foundational assay to confirm if the compound directly interacts with and inhibits the target kinase. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, a direct product of kinase activity.[5][6][7] A decrease in ADP corresponds to inhibition of the kinase.
Methodology (Adapted from ADP-Glo™ Kinase Assay Protocol): [5][6][7]
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer.
-
Reconstitute purified kinase (e.g., human Src, Aurora A) and substrate peptide in Kinase Assay Buffer to desired concentrations.
-
Prepare a serial dilution of the test compound (e.g., 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine) in Kinase Assay Buffer containing a constant, low percentage of DMSO (e.g., <1%).
-
Prepare an ATP solution at a concentration that is at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] A reduction in the conversion of MTT to formazan reflects a decrease in viable cells, indicating either cytotoxic or cytostatic effects of the compound.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of Detergent Reagent (solubilizing solution) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Western Blotting for Downstream Signaling
Objective: To investigate the effect of the test compound on the phosphorylation status of key proteins in a relevant signaling pathway.
Causality: This protocol validates the mechanism of action within a cellular context. For example, if the compound inhibits Src kinase, a reduction in the phosphorylation of downstream targets like FAK or STAT3 would be expected.[11][12][13] Using phosphatase inhibitors is critical to preserve the phosphorylation state of proteins during sample preparation.[14][15]
Methodology (for Phospho-Protein Detection): [14][15]
-
Cell Lysis:
-
Seed cells and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src [Tyr416]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Src) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
Causality: This is the definitive preclinical test to determine if the in vitro activity of a compound translates to a therapeutic effect in a complex biological system.[16][17] The subcutaneous model is widely used for its simplicity and reproducibility.[18]
Methodology: [16]
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to improve tumor take rate, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Representative Data and Signaling Pathways
In Vitro Activity of Imidazo[4,5-c]pyridine Derivatives
The following table summarizes the reported in vitro anticancer activity of various imidazo[4,5-c]pyridine and related imidazopyridine derivatives.
| Compound Class | Target(s) | Cell Line | Reported IC50/GI50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src, Fyn | U87, U251 (Glioblastoma) | Submicromolar range | [1] |
| Imidazo[4,5-c]pyridine | PARP | MDA-MB-468, SW-620, A549 | 0.0086 (for lead compound) | [19] |
| Imidazo[1,2-a]pyridine-quinoline hybrid | Not specified | MDA-MB-231 (Breast) | 0.29 | [20] |
| Imidazo[1,2-a]pyridine-quinoline hybrid | Not specified | HCT-15 (Colon) | 0.30 | [20] |
| Imidazo[4,5-c]pyridine-isoxazole | Not specified | A-549 (Lung) | 11.56 - 34.64 | [21] |
| Imidazo[4,5-c]pyridine-isoxazole | Not specified | MCF-7 (Breast) | 17.88 - 48.77 | [21] |
Signaling Pathway: Src Kinase
Inhibition of Src kinase by an imidazo[4,5-c]pyridine derivative would be expected to disrupt several downstream pro-oncogenic pathways.
Caption: Simplified Src signaling pathway and its downstream effects on cancer cells.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold represents a highly promising platform for the development of novel targeted cancer therapies, particularly kinase inhibitors. The protocols and workflow detailed in this guide provide a robust framework for the comprehensive preclinical evaluation of new derivatives. By systematically assessing their biochemical activity, cellular effects, and in vivo efficacy, researchers can effectively identify and advance promising lead candidates. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and exploring their potential in combination therapies to overcome drug resistance.
References
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved January 26, 2026, from [Link]
- Gogola, E., et al. (2021). Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas. Clinical Cancer Research.
- Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Sen, B., et al. (2009). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction.
- Bok, H., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research.
- Goodwin, J. F., & Knudsen, K. E. (2019). DNA-PK as an Emerging Therapeutic Target in Cancer. Cancers.
-
Request PDF. (n.d.). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Retrieved January 26, 2026, from [Link]
-
MDPI. (2024). Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Retrieved January 26, 2026, from [Link]
-
Protocols.io. (2024). Kinase activity assays Src and CK2. Retrieved January 26, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 26, 2026, from [Link]
-
NIH. (n.d.). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Retrieved January 26, 2026, from [Link]
-
AACR Journals. (n.d.). Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved January 26, 2026, from [Link]
-
DergiPark. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. Retrieved January 26, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Retrieved January 26, 2026, from [Link]
-
AACR Journals. (n.d.). Pleiotropic Impact of DNA-PK in Cancer and Implications for Therapeutic Strategies. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved January 26, 2026, from [Link]
-
Drug Target Review. (2020). DNA-PK identified as potential targeted therapy for cancer. Retrieved January 26, 2026, from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved January 26, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved January 26, 2026, from [Link]
-
Nature Portfolio. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Src family kinase. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). The role of Aurora-A in human cancers and future therapeutics. Retrieved January 26, 2026, from [Link]
-
NIH. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved January 26, 2026, from [Link]
-
Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved January 26, 2026, from [Link]
-
StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Retrieved January 26, 2026, from [Link]
-
YouTube. (2018). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.... Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved January 26, 2026, from [Link]
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Troubleshooting & Optimization
stability and proper storage conditions for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Welcome to the technical support center for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
For long-term stability, the solid compound should be stored at room temperature in a dry, light-proof environment.[1] A desiccator or a controlled humidity cabinet is ideal. The container should be tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[2] While room temperature is generally acceptable, for extended periods (years), storage at 2-8°C or even -20°C can provide an additional layer of protection against potential degradation, especially if the purity is critical. For aromatic amines intended for long-term archival, storage at -70°C is a common practice in biorepositories.[3]
Q2: How should I store solutions of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
The stability of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in solution is dependent on the solvent, pH, and storage temperature. For short-term storage (up to a few days), solutions can typically be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to use anhydrous solvents if the compound is susceptible to hydrolysis.
Q3: What are the potential degradation pathways for this compound?
As a heterocyclic amine, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine can be susceptible to several degradation pathways:
-
Oxidation: The amine and imidazole rings can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can be accelerated by the presence of metal ions.
-
Hydrolysis: The chloro-substituent on the pyridine ring could be susceptible to nucleophilic substitution by water, especially at non-neutral pH and elevated temperatures.
-
Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. Exposure to UV light may lead to decomposition. Storing the compound in amber vials or in the dark is recommended.[1]
-
Tautomerism: Imidazopyridines can exist in different tautomeric forms, which can influence their reactivity and stability.[4] While not a degradation pathway itself, the equilibrium between tautomers can be affected by the solvent and pH, potentially leading to unexpected reactivity.
Q4: Is this compound sensitive to pH?
Yes, the stability of imidazo[4,5-c]pyridines can be pH-dependent. The imidazole and pyridine rings have basic nitrogen atoms that can be protonated at acidic pH. This can affect the compound's solubility and stability. It is advisable to maintain a neutral pH for solutions unless the experimental protocol requires otherwise. In some cases, deprotection steps in synthetic routes involving pH changes have been noted to cause degradation of related imidazopyridine products.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.
| Problem | Probable Cause(s) | Solution(s) |
| Inconsistent biological activity or analytical results over time. | Compound degradation due to improper storage. | - Review storage conditions. Ensure the solid is stored in a tightly sealed container in a dry, dark place. - For solutions, aliquot to minimize freeze-thaw cycles and store at -20°C or below. - Prepare fresh solutions for critical experiments. |
| Low yield or unexpected byproducts in a reaction. | Instability of the compound under reaction conditions. | - If the reaction is heated, consider if the temperature is causing thermal degradation. - Be mindful of the pH of the reaction mixture. - If using protecting groups, their removal conditions could be affecting the imidazopyridine core.[5] |
| Color change of the solid compound or solution. | Oxidation or photodegradation. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. - Always protect the compound from light by using amber vials or wrapping containers in foil.[1] |
| Poor solubility in a desired solvent. | Incorrect solvent choice or pH. | - Test solubility in a small scale first. DMSO and DMF are common solvents for this class of compounds. - For aqueous solutions, adjusting the pH might improve solubility, but be cautious of potential degradation at extreme pH values. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a fume hood, using appropriate personal protective equipment (PPE).
-
Add the desired volume of anhydrous solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
Protocol 2: Assessment of Solution Stability (Example)
-
Prepare a solution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in the desired solvent at a known concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C) and for different durations (e.g., 24 hours, 1 week, 1 month).
-
At each time point, analyze the aliquots by a suitable analytical method, such as HPLC with a UV detector or LC-MS, to determine the purity and identify any potential degradation products.
-
Compare the results to a freshly prepared standard solution to quantify any degradation.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound instability.
References
-
MySkinRecipes. (n.d.). 7-Fluoro-1H-imidazo[4, 5-c]pyridin-4-amine. Retrieved from [Link]
-
ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Welcome to the technical support center for the synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this important heterocyclic compound. Drawing from established synthetic routes and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to the Synthetic Pathway
The synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route commences with 2,6-dichloro-3-nitropyridine and proceeds through amination, reduction, and cyclization steps. This guide will focus on troubleshooting issues that may arise during this synthetic sequence.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My overall yield for the synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the potential problem areas:
-
Incomplete Amination: The initial amination of 2,6-dichloro-3-nitropyridine is a critical step. Inadequate reaction time, temperature, or the use of a weak base can lead to incomplete conversion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Reduction: The reduction of the nitro group to an amine is another step where yield can be compromised. The choice of reducing agent is important; for instance, iron in the presence of an acid like acetic acid is commonly used.[1] Incomplete reduction will result in the presence of the nitro-intermediate, which will not cyclize.
-
Inefficient Cyclization: The final cyclization step, typically achieved by heating the diaminopyridine intermediate with formic acid or triethyl orthoformate, can also be a source of low yield.[1][2] Prolonged heating or excessively high temperatures can lead to decomposition of the starting material or product.
Troubleshooting Protocol:
-
Optimize Amination:
-
Ensure the use of a suitable base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Experiment with reaction temperature, starting from room temperature and gradually increasing to 50-60 °C if necessary.
-
Monitor the reaction closely by TLC until the starting material is consumed.
-
-
Ensure Complete Reduction:
-
Use a sufficient excess of the reducing agent (e.g., 5-10 equivalents of iron powder).
-
Ensure the reaction mixture is acidic to facilitate the reduction.
-
After the reaction, a basic workup is necessary to remove iron salts.
-
-
Refine Cyclization:
-
Use freshly distilled formic acid or triethyl orthoformate.
-
Optimize the reaction time and temperature. Microwave-assisted cyclization can sometimes offer improved yields and shorter reaction times.
-
Consider the use of a catalyst, such as Ytterbium triflate, for condensation with triethyl orthoformate.[1]
-
Issue 2: Presence of an Isomeric Impurity
Question: My final product is contaminated with an isomer that is difficult to separate by column chromatography. What is the origin of this impurity and how can I prevent its formation?
Answer: The most likely source of isomeric impurity is the non-regioselective amination of the starting material, 2,6-dichloro-3-nitropyridine. The amino group can attack either the C2 or C6 position of the pyridine ring, leading to the formation of two different regioisomers. While the electronic properties of the pyridine ring favor substitution at one position, the reaction is often not completely selective.[3]
Mitigation Strategies:
-
Choice of Starting Material: If possible, starting with a pyridine derivative that has differentiated reactivity at the chloro-positions can improve regioselectivity.
-
Reaction Conditions:
-
Lowering the reaction temperature during amination can sometimes enhance the kinetic selectivity towards the desired isomer.
-
The choice of solvent can also influence regioselectivity. Experiment with polar aprotic solvents like DMF or DMSO.[3]
-
-
Purification:
-
If the isomeric by-product is formed, careful optimization of the mobile phase for column chromatography is necessary. A gradient elution may be required.
-
In some cases, recrystallization of the final product or an intermediate can effectively remove the unwanted isomer.
-
Diagram: Regioisomeric Side Product Formation
Caption: Non-regioselective amination leading to isomeric impurities.
Issue 3: Unreacted Intermediate Detected in the Final Product
Question: I am observing the presence of the diaminopyridine intermediate in my final product after the cyclization step. What could be the reason for this incomplete reaction?
Answer: The presence of unreacted diaminopyridine intermediate suggests that the cyclization reaction has not gone to completion. This can be due to several factors:
-
Insufficient Reagent: An inadequate amount of the cyclizing agent (formic acid or triethyl orthoformate) will naturally lead to an incomplete reaction.
-
Deactivation of Reagent: Formic acid can absorb water from the atmosphere, which can hinder its dehydrating role in the cyclization.
-
Low Reaction Temperature or Short Reaction Time: The cyclization often requires elevated temperatures to proceed at a reasonable rate.
-
Instability of the Diaminopyridine: Some diaminopyridine intermediates can be unstable and may degrade under prolonged heating, leading to a complex reaction mixture where the starting material is still present.[1]
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality:
-
Use a sufficient excess of high-purity formic acid or triethyl orthoformate.
-
Ensure that the reagents are anhydrous.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and monitor the progress by TLC.
-
Consider using a higher-boiling solvent if the reaction requires temperatures above the boiling point of the cyclizing agent.
-
-
Purification Strategy:
-
If a small amount of the diaminopyridine intermediate remains, it can often be removed by an acidic wash during the workup, as the diaminopyridine is more basic than the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
A1: The most critical parameters are:
-
Regioselectivity in the amination step: This is crucial for avoiding hard-to-separate isomers.
-
Completeness of the nitro reduction: Incomplete reduction will halt the subsequent cyclization.
-
Anhydrous conditions for cyclization: Water can interfere with the dehydration process required for imidazole ring formation.
Q2: Are there alternative cyclizing agents to formic acid?
A2: Yes, triethyl orthoformate is a common alternative to formic acid.[1][2] It can sometimes provide cleaner reactions and better yields, especially when catalyzed by a Lewis acid. Dicarboxylic acids or their functional derivatives can also be used for the synthesis of imidazopyridines.[1]
Q3: How can I effectively purify the final product?
A3: Purification of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine typically involves:
-
Column Chromatography: Silica gel chromatography is the most common method. The choice of eluent is critical and often involves a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). A small amount of ammonia or triethylamine may be added to the eluent to prevent tailing of the basic product on the silica gel.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective final purification step.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Corrosive Reagents: Formic acid and other acidic reagents are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Many organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
-
Potentially Toxic Intermediates: Halogenated and nitrated aromatic compounds can be toxic. Avoid inhalation and skin contact.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Optimizing Reaction Conditions for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Derivatization
<Technical Support Center >
Welcome to the technical support center for the derivatization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. The structural similarity of the imidazopyridine core to purines makes it a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1]
However, its unique electronic properties and multiple potential coordination sites can present challenges during synthetic modifications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most common reasons?
A1: Low yields in Suzuki couplings with this substrate are typically due to three main factors:
-
Catalyst Inactivation: The imidazopyridine core, with its multiple nitrogen atoms (pyridine ring nitrogen, imidazole nitrogens, and the exocyclic amine), can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes.[2][3]
-
Poor Solubility: The starting material, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, has limited solubility in many common organic solvents, which can hinder reaction kinetics.
-
Hydrodechlorination: A common side reaction is the replacement of the chlorine atom with a hydrogen, particularly at elevated temperatures or with prolonged reaction times.[3]
Q2: I'm observing hydrodechlorination as a major byproduct. How can I minimize it?
A2: To minimize hydrodechlorination, consider the following strategies:
-
Use a milder base: Strong bases can promote this side reaction. Switching from a strong base like NaOH or K₃PO₄ to a milder one such as K₂CO₃ or Cs₂CO₃ can be effective.
-
Lower the reaction temperature: If your catalytic system allows, running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) can reduce the rate of hydrodechlorination.
-
Use boronic esters or organotrifluoroborates: Potassium organotrifluoroborates can be excellent alternatives to boronic acids, as they are often more stable and less prone to side reactions like protodeboronation.[4]
Q3: Is it necessary to protect the imidazole N-H or the 4-amino group before coupling?
A3: While not always mandatory, protection can significantly improve yields and reproducibility. The unprotected N-H and NH₂ groups can interfere with the catalyst.
-
Imidazole N-H: This is the more acidic proton and is more likely to react with strong bases. Protection with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple Boc group can be beneficial.
-
4-Amino Group: This group is less likely to require protection for C-C couplings but can be a site for side reactions in C-N couplings (Buchwald-Hartwig). For Suzuki reactions, it is often possible to proceed without protection, especially when using bulky phosphine ligands that shield the palladium center.[4]
Q4: What is the best way to monitor the progress of my reaction?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product. A typical mobile phase for this polar system would be a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing.
-
LC-MS: Offers definitive confirmation of product formation by providing both the retention time and the mass-to-charge ratio (m/z) of the desired product and any byproducts. This is crucial for identifying issues like hydrodechlorination or homocoupling.[3]
In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. However, the electron-rich and heteroatom-dense nature of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine requires careful optimization.
Below is a logical workflow to diagnose and solve common issues encountered during the Suzuki coupling of this substrate.
-
Catalyst System: The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can work, modern systems using bulky, electron-rich biaryl phosphine ligands are generally superior for challenging substrates. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[4][5]
-
Recommended Pre-catalysts: XPhos-Pd-G2, SPhos-Pd-G2. These are air-stable and provide reliable generation of the active catalyst.[4]
-
Recommended Ligands: XPhos, SPhos, RuPhos.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A moderately strong, inorganic base is often the best choice.
-
Good starting points: K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Causality: Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents and the "cesium effect," which can accelerate the reaction. However, potassium carbonate (K₂CO₃) is a more economical choice and often sufficient.
-
-
Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used to facilitate the dissolution of both the organic substrate and the inorganic base.
-
Recommended systems: 1,4-Dioxane/H₂O, Toluene/H₂O, DMF.
-
Expert Tip: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
-
| Parameter | Condition A (Standard) | Condition B (For Difficult Couplings) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol%) | XPhos-Pd-G2 (1-2.5 mol%) | Pre-catalyst ensures reliable activation of Pd(0).[4] |
| Ligand | SPhos (2.5-5 mol%) | XPhos (2.5-5 mol%) | Bulky ligands accelerate reductive elimination and prevent catalyst inhibition.[5] |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Cesium carbonate offers better solubility and can accelerate the reaction. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) or DMF | Solvent choice can impact solubility and reaction rates. |
| Temperature | 90-110 °C | 100-120 °C (Microwave optional) | Higher temperatures may be needed for less reactive boronic acids. |
Guide 2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the chloro-imidazopyridine with a primary or secondary amine.[6][7] The main challenge here is the presence of multiple nitrogen atoms in the substrate, which can compete as nucleophiles or inhibit the catalyst.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in the reaction.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium phosphate (K₃PO₄).
-
Causality: NaOt-Bu is a common and highly effective choice, but its strength can sometimes promote side reactions. LHMDS is an excellent alternative for sensitive substrates.
-
-
Ligand Choice: The ligand must be sufficiently bulky to promote the reductive elimination step, which is often the rate-limiting step in C-N couplings.[8]
-
Recommended Ligands: BrettPhos, RuPhos, XPhos. These ligands have demonstrated broad utility in coupling amines with heteroaryl chlorides.
-
-
Ammonia Surrogate: For the synthesis of the parent 7-amino derivative, a direct reaction with ammonia is challenging. Instead, an ammonia surrogate like benzophenone imine is often used, followed by acidic hydrolysis to reveal the primary amine.[9][10]
Experimental Protocols
Disclaimer: These are general starting procedures. Optimal conditions may vary depending on the specific coupling partners. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., SPhos, 0.05 equiv.) in a small amount of the reaction solvent. Add this catalyst premix to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, to a concentration of ~0.1 M).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS and/or TLC until the starting material is consumed (typically 4-24 hours).[3]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (1.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 0.02 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Reagent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to ~0.1 M). Finally, add the amine coupling partner (1.2 equiv.).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often faster than Suzuki couplings (1-8 hours).
-
Workup & Purification: Follow a similar workup and purification procedure as described in Protocol 1.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
-
1H-Imidazo(4,5-c)pyridine | C6H5N3. PubChem. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. Available at: [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PMC - NIH. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]
-
Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. Lead Sciences. Available at: [Link]
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- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
Technical Support Center: Overcoming Poor Cell Permeability of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Understanding the Challenge: Why Does 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine Exhibit Poor Cell Permeability?
The structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine suggests a few key reasons for its likely poor cell permeability. The imidazopyridine core, coupled with an amine group, creates a molecule that is relatively polar and possesses multiple hydrogen bond donors and acceptors. According to established principles like Lipinski's Rule of 5, molecules with high polarity and a significant number of hydrogen bond donors/acceptors often struggle to passively diffuse across the lipid bilayer of a cell membrane.[1]
Key physicochemical properties that likely contribute to the poor permeability of this compound include:
-
High Polarity: The presence of nitrogen atoms in the fused ring system and the primary amine group contribute to a high polar surface area (PSA). A high PSA is generally correlated with poor membrane permeability.
-
Hydrogen Bonding Capacity: The amine and imidazole protons are hydrogen bond donors, while the pyridine and imidazole nitrogens are hydrogen bond acceptors. These groups prefer to interact with water rather than partitioning into the lipophilic membrane interior.
-
Low Lipophilicity: The compound's structure suggests a low octanol-water partition coefficient (LogP). Lipophilicity is a crucial factor for passive membrane partitioning, and an increase in LogP often enhances permeability.[2]
Troubleshooting and Experimental Guides
This section is structured in a question-and-answer format to directly address common issues and guide you through a logical workflow for assessing and improving the cell permeability of your compound.
Q1: How do I first quantitatively assess the permeability of my compound?
Your first step is to establish a baseline permeability value. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3] It is excellent for getting a quick, initial assessment of a compound's ability to cross a lipid barrier without the complexities of active transport.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[4] This model is more biologically relevant than PAMPA because it can account for passive diffusion, active transport, and efflux mechanisms.[4][5]
Recommendation: Start with the PAMPA assay for a rapid assessment of passive permeability. If your compound shows low permeability in PAMPA, it is likely that its physicochemical properties are the primary issue. If it shows moderate to high permeability in PAMPA but you still observe low intracellular concentrations in cell-based assays, this could suggest that the compound is a substrate for efflux pumps, which you can investigate using the Caco-2 assay.
Experimental Workflow: Initial Permeability Assessment
Caption: Workflow for assessing and troubleshooting compound permeability.
Q2: My compound has low permeability in the PAMPA assay. What are my options?
Low permeability in PAMPA strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to passively diffuse across a lipid membrane. You have two main avenues for addressing this: chemical modification and formulation strategies.
A) Chemical Modification: The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[6] This approach is particularly effective for masking polar functional groups that impede membrane transport.[7][8]
-
Why it works: By temporarily masking the polar amine or imidazole groups with a lipophilic moiety, you can increase the overall lipophilicity of the molecule, facilitating its partitioning into the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[9]
-
What to do:
-
Identify target functional groups: The primary amine (-NH2) and the imidazole N-H are prime candidates for modification.
-
Select a promoiety: A common strategy is to form an ester or a carbamate. For example, reacting the amine with an acyl chloride can create an amide, but be mindful that amides can be very stable. A better approach might be to create a promoiety that results in an ester, which is more readily cleaved by cellular esterases.
-
Synthesize and test: Synthesize the prodrug and re-run the permeability assays (PAMPA and Caco-2). You should also confirm that the prodrug is converted back to the parent compound in the presence of cell lysates or plasma.
-
B) Formulation Strategies
If chemical modification is not feasible or desired, you can improve permeability by altering how the compound is delivered to the cells.
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs (like yours) in their aqueous core.[10]
-
Why it works: The lipid exterior of the liposome can fuse with the cell membrane, directly delivering the encapsulated drug into the cytoplasm.[11] This bypasses the need for the drug to partition into the membrane on its own.
-
What to do: Formulate your compound within liposomes and treat your cells with the liposomal formulation. You will need to include appropriate controls (e.g., empty liposomes) and measure intracellular drug concentration.
-
-
Nanoparticle Formulation: Similar to liposomes, nanoparticles can be used to encapsulate your drug.[12]
-
Why it works: Nanonization increases the surface area of the drug, which can improve its dissolution and absorption characteristics.[12] Some nanoparticles can be taken up by cells through endocytosis.
-
What to do: Prepare a nanoparticle formulation of your compound. This can be achieved through methods like precipitation or milling.[13] Assess the cellular uptake of the nanoparticle-formulated drug.
-
-
Use of Excipients/Permeation Enhancers: Certain excipients can transiently alter the permeability of the cell membrane.[14][15]
-
Why it works: These molecules can disrupt the packing of the lipid bilayer or affect tight junctions in cell monolayers, thereby increasing permeability.
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What to do: Co-administer your compound with a known permeation enhancer. This is more relevant for in vivo studies but can be tested in vitro. Be cautious, as high concentrations of permeation enhancers can cause cell toxicity.
-
Q3: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and how can I fix it?
An efflux ratio (Papp B-A / Papp A-B) greater than 2 in the Caco-2 assay is a strong indicator that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp).[16] These pumps are membrane proteins that actively transport substrates out of the cell, reducing the intracellular concentration of the drug.[17]
-
Why it's a problem: Even if a compound can passively diffuse into a cell, active efflux can prevent it from reaching a therapeutically relevant concentration at its target.
-
What to do:
-
Confirm with an inhibitor: Re-run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is an efflux substrate.
-
Chemical Modification: The same prodrug strategies discussed earlier can be effective. By masking the functional groups that are recognized by the efflux pump, you may be able to evade transport.
-
Co-administration with an inhibitor: In a therapeutic context, the compound could be co-dosed with an efflux pump inhibitor.[18] However, this can lead to complex drug-drug interactions and is a significant clinical development hurdle.
-
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare the donor solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Prepare the acceptor plate: Fill a 96-well acceptor plate with buffer.
-
Assemble the PAMPA sandwich: Place the lipid-coated filter plate onto the acceptor plate.
-
Add donor solution: Add the donor solution containing the test compound to the filter plate wells.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours.
-
Analyze: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a 24-well plate for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate Papp: Calculate the Papp value for both A-B and B-A directions. The formula is similar to the PAMPA calculation, but takes into account the volume and surface area of the transwell insert.
Data Interpretation
| Permeability Class | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Interpretation |
| High | > 10 | > 10 | Likely well-absorbed |
| Medium | 1 - 10 | 1 - 10 | Moderate absorption |
| Low | < 1 | < 1 | Poorly absorbed |
| Caco-2 Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2 | No significant efflux |
| > 2 | Compound is likely a substrate of efflux pumps |
Frequently Asked Questions (FAQs)
Q: Can computational tools predict the permeability of my compound before I synthesize it? A: Yes, several in silico tools and models can provide a reasonably accurate prediction of permeability based on the chemical structure.[19][20] These tools calculate physicochemical properties like LogP, polar surface area (PSA), and the number of hydrogen bond donors/acceptors. Web-based platforms like SwissADME can be a good starting point.[6] While these predictions are not a substitute for experimental data, they are invaluable for prioritizing candidates in the early stages of drug discovery.
Q: Are there any other cell lines I can use besides Caco-2? A: Yes, the MDCK (Madin-Darby Canine Kidney) cell line is another common model. It is often used for its tight monolayer formation and is particularly useful when transfected to express specific human transporters, allowing for the study of single-transporter interactions.
Q: How does pH affect the permeability of my compound? A: The pH of the environment can significantly impact the ionization state of your compound. Since 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine has basic nitrogen atoms, its charge will change with pH. Generally, the neutral form of a molecule is more permeable than its charged form. Therefore, you may observe different permeability rates at different pH values, which is relevant for predicting absorption in different parts of the gastrointestinal tract.
Q: My prodrug is not converting back to the parent compound. What should I do? A: This indicates that the linker you have chosen is too stable to be cleaved by cellular enzymes. You should consider synthesizing a new prodrug with a more labile linker. For example, esters with more steric hindrance around the carbonyl group are often cleaved more slowly. You could also investigate different promoieties that are substrates for other classes of enzymes.
Strategies to Enhance Permeability
Caption: Overview of strategies to improve cell permeability.
References
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH.
- Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon.
- Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. PMC - PubMed Central.
- Caco-2 Permeability Assay. Evotec.
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central.
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC - PubMed Central.
- Comparison between Caco-2 permeability and PAMPA permeability.
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Excipients for solubility and bioavailability enhancement.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Caco-2 Permeability Assay. Enamine.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Predicting a Drug's Membrane Permeability. Wipf Group.
- Prodrug: Effective solutions for solubility, permeability and challenges. Request PDF.
- Efflux Pump Inhibitors and their Role in Comb
- 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formul
- Liposomal encapsulation technology: Significance and symbolism.
- Parallel artificial membrane permeability assay (PAMPA)
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. colorcon.com [colorcon.com]
- 15. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Crystallization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. Crystallization is a critical step for the purification and isolation of this important pharmaceutical intermediate. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its crystallization. The information herein is based on established principles of crystallization for heterocyclic amines and related active pharmaceutical ingredients (APIs).
Inferred Physicochemical Properties
Due to the limited publicly available data on the specific crystallization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (CAS 668268-69-7)[1], the following properties are inferred based on its structure and data from analogous compounds like 7-chloro-1H-imidazo[4,5-b]pyridine[2]. These properties are crucial for developing a robust crystallization process.
| Property | Inferred Value/Characteristic | Rationale & Implications for Crystallization |
| Molecular Formula | C₆H₅ClN₄[3] | Indicates a relatively small molecule with multiple nitrogen atoms. |
| Molecular Weight | 168.58 g/mol [1] | A low molecular weight suggests it should be reasonably soluble in a range of organic solvents. |
| Polarity | Polar | The presence of amine and imidazole functionalities suggests high polarity and the potential for strong hydrogen bonding. This will influence solvent selection. |
| Hydrogen Bonding | High potential for both hydrogen bond donors (amine, imidazole N-H) and acceptors (pyridine and imidazole nitrogens). | Strong intermolecular interactions can favor crystallization but may also lead to the formation of fine powders or require specific solvents to modulate solubility. |
| pKa (Predicted) | ~7.5 - 8.5 | The related 7-chloro-1H-imidazo[4,5-b]pyridine has a predicted pKa of 7.93[2]. The additional amino group will influence the basicity. This implies that the compound's solubility will be highly pH-dependent. |
| Solubility (Predicted) | Soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in non-polar solvents (e.g., hexanes, toluene). | A solvent screening is essential. Polar solvents are a good starting point. Non-polar solvents can be used as anti-solvents. |
| Thermal Stability | Likely stable at elevated temperatures for short periods in solution, but degradation should be monitored. | Allows for crystallization from hot solutions, but prolonged exposure to high temperatures should be avoided to prevent impurity formation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
A good starting point for solvent selection would be polar protic solvents like methanol or ethanol. The related compound, 7-chloro-1H-imidazo[4,5-b]pyridine, is soluble in these solvents[2]. Given the polar nature and hydrogen bonding capabilities of your compound, these solvents are likely to provide the necessary solubility at elevated temperatures while allowing for crystallization upon cooling. A patent for purifying aminopyridine derivatives suggests dissolving the crude product in absolute ethanol[4].
Q2: How does pH influence the crystallization of this compound?
As a basic compound with multiple nitrogen atoms, the solubility of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is expected to be highly pH-dependent. At low pH, the amine and pyridine nitrogens will be protonated, forming a more soluble salt. At high pH, the compound will be in its free base form, which is typically less soluble in aqueous media. Crystallization can sometimes be induced by carefully adjusting the pH of a solution to the point of minimum solubility.
Q3: My compound seems to "oil out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the solution is too concentrated or cooled too quickly, leading to a high level of supersaturation. It can also happen if the chosen solvent is not ideal. To resolve this, you can try diluting the solution, slowing down the cooling rate, or using a different solvent system.
Q4: Is it better to use a single solvent or a mixed solvent system?
This depends on the solubility profile of your compound. A single solvent is often preferred for simplicity. However, if you cannot find a single solvent where the compound has high solubility when hot and low solubility when cold, a mixed solvent system is a powerful alternative. A common approach for compounds like this is to dissolve it in a "good" solvent (like ethanol) and then add a "poor" or "anti-solvent" (like heptane or toluene) to induce crystallization[4].
Troubleshooting Guides
Problem: No Crystals Form (Solution remains clear or oily)
This is a common issue indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited.
Causality:
-
Insufficient Supersaturation: The concentration of the compound is below its solubility limit at that temperature.
-
Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Inhibition of Nucleation: The solution is too clean, or impurities are preventing crystal formation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting lack of crystallization.
Problem: Poor Crystal Quality (Needles, plates, or fine powder)
The morphology of crystals is a reflection of the crystallization conditions. Rapid crystallization often leads to smaller, less pure crystals.
Causality:
-
High Supersaturation: Leads to rapid nucleation and the formation of many small crystals.
-
Rapid Cooling: Does not allow sufficient time for ordered crystal growth.
-
Agitation: High levels of agitation can increase secondary nucleation, resulting in smaller crystals.
Troubleshooting Workflow:
Caption: Troubleshooting poor crystal morphology.
Problem: Low Yield
A low yield can be due to the compound remaining in the mother liquor or losses during handling.
Causality:
-
High Solubility: The compound is still significantly soluble in the solvent at the final crystallization temperature.
-
Insufficient Cooling: The solution was not cooled to a low enough temperature.
-
Premature Filtration: The crystals were filtered before crystallization was complete.
Troubleshooting Workflow:
Caption: Workflow for addressing low crystallization yield.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Preparation: Place approximately 10-20 mg of your crude 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
Heating: If the solid does not dissolve at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature, and then place them in an ice bath or refrigerator.
-
Observation: Observe the vials for crystal formation. A good single solvent for crystallization will dissolve the compound when hot but show poor solubility when cold, resulting in crystal precipitation.
-
Anti-Solvent Test: For solvents where the compound is very soluble even when cold (e.g., DMF, DMSO), try adding a non-polar anti-solvent (e.g., water, heptane) dropwise to induce precipitation.
Protocol 2: Cooling Crystallization
-
Dissolution: In a flask, dissolve the crude 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in the minimum amount of a suitable hot solvent (identified from Protocol 1, e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Anti-Solvent Addition Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol or DMF).
-
Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., heptane or water) dropwise with stirring until the solution becomes cloudy (the cloud point).
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed at a constant temperature. Crystals should form over time.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 2.
References
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Franzyk, H., & Nielsen, J. (2002). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 234-240.
- Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine.
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Kaur, R., & Kumar, K. (2021).
- Al-Warhi, T., Al-Qahtani, S. A., Al-Ahdal, A. M., & Al-Zoubi, M. S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529.
- Hfaiedh, J., M'barek, M. B., Abid, S., & Roisnel, T. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(1), 105-117.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005.
- Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
-
MySkinRecipes. (n.d.). 7-Fluoro-1H-imidazo[4, 5-c]pyridin-4-amine. Retrieved from [Link]
-
Chembase.cn. (n.d.). 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6 [chemicalbook.com]
- 3. 1H-Imidazo[4,5-c]pyridin-4-amine, 7-chloro-, CasNo.668268-69-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Welcome to the dedicated technical support resource for the purification of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a molecule of interest in numerous drug discovery programs, achieving high purity is paramount for reliable biological data and successful downstream applications.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound and its analogs.
Troubleshooting Guide: Navigating Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My crude product shows multiple spots on TLC with very similar Rf values, making separation by column chromatography difficult. What are the likely impurities and how can I improve separation?
A1: This is a very common challenge when working with substituted imidazopyridines. The most probable culprits are regioisomers formed during the cyclization step of the synthesis.[2][3] Depending on the precursors, particularly the diaminopyridine used, cyclization can occur at different nitrogen atoms, leading to isomers with very similar polarities.
Causality: The electronic and steric environment of the nitrogen atoms in the diaminopyridine precursor dictates the regioselectivity of the cyclization. Even with seemingly selective reactions, small amounts of the undesired isomer are often formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating closely eluting impurities.
Detailed Protocols:
1. Optimization of TLC and Column Chromatography:
-
Systematic Solvent Screening: Don't rely solely on one solvent system. Create a screening table to test various combinations. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). For highly polar impurities, adding a small amount of methanol or isopropanol to a dichloromethane or ethyl acetate mobile phase can be effective.
-
Employing Different Eluents: Sometimes, changing the nature of the solvents can significantly alter selectivity. For instance, substituting ethyl acetate with acetone or THF can change the hydrogen bonding interactions with the stationary phase and your compound.
-
Modifier Addition: For basic compounds like your amine, adding a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape and resolution by minimizing tailing on the silica gel.
| Solvent System Class | Example Starting Ratios (v/v) | Rationale and Tips |
| Non-polar/Moderately Polar | Hexane:Ethyl Acetate (1:1 to 1:4) | A standard for many organic compounds. Good for less polar impurities. |
| Toluene:Acetone (4:1 to 1:1) | The aromatic solvent can offer different selectivity (pi-pi stacking). | |
| Polar Aprotic | Dichloromethane:Methanol (99:1 to 95:5) | Excellent for more polar compounds. Be cautious, as higher concentrations of methanol can dissolve silica. |
| Modified Systems | DCM:MeOH with 0.5% Triethylamine | The amine modifier helps to prevent streaking and tailing of basic compounds on silica gel. |
2. Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Given the structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.[4]
-
Salt Formation: If the free base is difficult to crystallize, consider forming a salt. Dissolve the crude product in a suitable solvent like isopropanol and add a solution of HCl in isopropanol or diethyl ether dropwise. The resulting hydrochloride salt may have significantly different solubility properties and be more amenable to crystallization.[5]
Q2: My compound seems to have low solubility in common organic solvents, making purification and handling difficult. What can I do?
A2: Low solubility can be a significant hurdle. This often arises from strong intermolecular forces, such as hydrogen bonding, in the solid state.
Solutions:
-
Heated Solvent Systems: For chromatography, you may need to dissolve your crude material in a stronger, more polar solvent like DMF or DMSO and adsorb it onto silica gel before loading it onto the column. Ensure your running solvent is strong enough to elute the compound.
-
Solvent Mixtures: Use a mixture of solvents for recrystallization. For example, dissolve the compound in a minimal amount of a hot, good solvent (e.g., methanol or DMF) and then slowly add a hot, poor solvent (e.g., water or diethyl ether) until the solution becomes turbid. Then, allow it to cool slowly.
-
Aqueous Acidic Solutions: The amine group on your molecule provides a handle for increasing solubility.[6] The compound should be soluble in dilute aqueous acidic solutions (e.g., 1M HCl). This can be used for liquid-liquid extraction to remove non-basic impurities. After extraction, the aqueous layer can be basified to precipitate the purified product, which can then be collected by filtration.
Q3: I'm observing degradation of my compound during purification. How can I minimize this?
A3: Imidazopyridine scaffolds can be sensitive to certain conditions.[7]
Potential Causes and Preventive Measures:
-
Acid Sensitivity: While silica gel is generally considered acidic, prolonged exposure can degrade sensitive compounds.
-
Mitigation: Deactivate the silica gel by treating it with triethylamine before preparing your column. Run the column with a mobile phase containing a small amount of a basic modifier.
-
-
Oxidation: The electron-rich heterocyclic system can be prone to oxidation.
-
Mitigation: Avoid unnecessary exposure to air and light. Store the compound under an inert atmosphere (nitrogen or argon). If performing reactions, ensure they are carried out under an inert atmosphere.
-
-
Temperature Instability: High temperatures during solvent removal can cause decomposition.
-
Mitigation: Use a rotary evaporator at a moderate temperature. If the compound is particularly sensitive, use a high-vacuum pump at room temperature to remove the solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and physical state of pure 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
Q: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight of the main component and any impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q: Can tautomerization affect the purification and analysis of this compound?
A: Yes, imidazopyridines can exist as tautomers.[2] This can manifest as broadened peaks in NMR spectra or the appearance of multiple peaks on an HPLC chromatogram, even for a pure sample. It's important to be aware of this possibility when interpreting analytical data. Running NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) or at different temperatures can sometimes help to resolve or identify tautomeric forms.
Q: Are there any specific safety precautions I should take when handling 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
A: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. For specific handling and toxicity information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
7-Fluoro-1H-imidazo[4, 5-c]pyridin-4-amine - MySkinRecipes. (n.d.). Retrieved January 26, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
24.S: Amines and Heterocycles (Summary) - Chemistry LibreTexts. (2024, March 24). Retrieved January 26, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6). Retrieved January 26, 2026, from [Link]
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SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES BY RICHARD WILLIAM MIDDLETON Qe thesis presented for the degree of in th - Aston Research Explorer. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20). Retrieved January 26, 2026, from [Link]
-
Imidazopyridine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023, April 4). Retrieved January 26, 2026, from [Link]
-
Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012, October 8). Retrieved January 26, 2026, from [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. (2025, August 6). Retrieved January 26, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023, August 29). Retrieved January 26, 2026, from [Link]
-
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Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (n.d.). Retrieved January 26, 2026, from [Link]
-
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed. (2018, May 25). Retrieved January 26, 2026, from [Link]
-
Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega - ACS Publications. (2018, March 26). Retrieved January 26, 2026, from [Link]
-
Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes - FULIR. (n.d.). Retrieved January 26, 2026, from [Link]
-
How can I recrystallize an amino acid derivative? - ResearchGate. (2014, July 30). Retrieved January 26, 2026, from [Link]
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Technical Support Center: Minimizing Off-Target Effects of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in Assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental validation of this compound class. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component of kinase inhibitors and other targeted agents.[1][2][3][4] However, its very utility necessitates a rigorous approach to understanding and mitigating off-target effects to ensure that observed biological activity is correctly attributed to the intended mechanism of action.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to design self-validating experiments and troubleshoot with confidence.
Section 1: Foundational Concepts - FAQs on Specificity and Interference
This section addresses the most common initial questions regarding the potential behavior of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in biological assays.
Q1: What are the most probable off-target families for a compound like 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine?
A1: Given its structural motifs, the primary family of concern for off-target activity is the human kinome . The imidazopyridine core is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, making it a potent scaffold for ATP-competitive kinase inhibitors.[5][6][7] Therefore, broad screening across kinase families is a mandatory first step.
Beyond kinases, literature on analogous heterocyclic compounds suggests other potential off-target classes:
-
Poly (ADP-ribose) polymerases (PARPs): Some imidazo[4,5-c]pyridinecarboxamide derivatives have shown PARP inhibitory activity.[1][3]
-
GPCRs and Transporters: Broad panel screening of highly similar structures, such as 1H-imidazo[4,5-c]quinolin-4-amines, has revealed weak interactions with sigma (σ) receptors and the translocator protein (TSPO).[8]
-
hERG Ion Channel: Inhibition of the hERG potassium channel is a common off-target effect for many small molecules and a critical safety liability. Certain imidazo[4,5-b]pyridine derivatives have been shown to inhibit hERG.[5][6]
Q2: I'm observing activity in my primary screen. How can I differentiate a true biological effect (on- or off-target) from simple assay interference?
A2: This is a critical question. Many initial "hits" from high-throughput screens are not true inhibitors but are Assay Interference Compounds (AICs) or Pan-Assay Interference Compounds (PAINS) .[9][10][11] These molecules produce false-positive signals through a variety of mechanisms that are independent of specific, high-affinity binding to the target protein.[12][13]
True Off-Target Effect vs. Assay Interference:
-
True Off-Target Effect: The compound binds with specific affinity to a protein other than your intended target, leading to a measurable biological consequence. This is a pharmacological event.
-
Assay Interference: The compound disrupts the assay technology itself. This is a chemical or physical artifact.[12]
Common mechanisms of assay interference include:
-
Compound Aggregation: At certain concentrations, compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[10]
-
Spectroscopic Interference: The compound may be colored, fluorescent, or may quench the fluorescence of the assay's reporter molecules, leading to false signals in optical assays.[10][14]
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify proteins or assay reagents.
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reagents or reporters.[10]
A foundational step is to run a counter-screen in the absence of your target protein or substrate to see if the compound still generates a signal.
Q3: What initial steps can I take to triage my results and build confidence that my compound's activity is not an artifact?
A3: The principle of orthogonality is key. You must confirm your initial result using a secondary assay that relies on a different detection method.[10] For instance, if your primary screen was a fluorescence polarization assay, a confirmatory assay could be based on luminescence (e.g., ADP-Glo™) or label-free detection (e.g., Surface Plasmon Resonance). If the compound is active in both, it is less likely to be an artifact of a single technology.
The following diagram outlines a basic decision-making process for initial hit validation.
Caption: Initial hit validation workflow.
Section 2: Troubleshooting Biochemical & Cellular Assays
This section provides a question-and-answer guide to specific problems you may encounter in the lab.
Biochemical Assays
Q4: My dose-response curve in a kinase assay is shallow, has a high Hill slope, or is not reproducible. What's wrong?
A4: This is a classic profile for a compound that is not behaving ideally in a biochemical assay. The cause is often related to the compound's physicochemical properties or its interaction with the assay components.
Troubleshooting Guide: Biochemical Assay Artifacts
| Problem | Potential Cause | Recommended Solution & Rationale |
| Shallow/Incomplete Curve | Compound Insolubility/Precipitation: The compound is falling out of solution at higher concentrations, leading to a plateau below 100% inhibition. | Action: Visually inspect assay plates for precipitation. Determine the compound's aqueous solubility. Rationale: You cannot determine a true IC50 if the compound is not fully dissolved across the tested concentration range. |
| Irreproducible IC50 Values | Compound Aggregation: The compound is forming aggregates that non-specifically inhibit the kinase. This process can be sensitive to minor variations in buffer, protein concentration, and incubation time. | Action: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[10] Rationale: Detergents disrupt the formation of colloidal aggregates, restoring specific inhibition. A large IC50 shift upon detergent addition is a red flag for aggregation. |
| High Hill Slope (>1.5) | Assay Technology Interference: The compound may be directly interfering with the detection system (e.g., luciferase-based ATP/ADP detection, fluorescent probes). | Action: Run a "target-less" control. Set up the assay reaction without the kinase enzyme and measure the signal in the presence of your compound. Rationale: This isolates the effect of the compound on the detection reagents. A significant change in signal indicates interference. |
| Potency Varies with Enzyme Lot | Enzyme Quality/Activity: Different batches of the kinase may have varying levels of active protein, affecting the inhibitor-to-enzyme ratio and apparent potency. | Action: Qualify each new lot of enzyme by running a standard control inhibitor. Always use a consistent enzyme concentration based on its activity. Rationale: Standardization of reagents is fundamental for reproducible pharmacology. |
Q5: How can I proactively design my kinase assay to be more robust against off-target or interference effects?
A5: A well-designed assay includes controls that can preemptively identify common problems. The key is to create a self-validating system.
Key Design Principles:
-
Optimize ATP Concentration: For an ATP-competitive inhibitor, the measured IC50 is dependent on the ATP concentration. It is recommended to run assays at an ATP concentration close to the Michaelis constant (Km) for the specific kinase.[15] This provides a standardized measure of potency that is less influenced by assay conditions and more reflective of the inhibitor's intrinsic affinity.
-
Include Detergent: Routinely include 0.01-0.05% Triton X-100 or Tween-20 in your assay buffer to prevent compound aggregation from the outset.
-
Use Orthogonal Readouts: If possible, use two different methods to measure kinase activity. For example, measure both substrate phosphorylation and ADP production. A true inhibitor should affect both readouts concordantly.
-
Characterize Selectivity Early: Do not invest significant resources into a compound before understanding its selectivity profile. Use a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega) to screen against a broad range of kinases (>100) at a single high concentration (e.g., 1 or 10 µM).
The following workflow illustrates a robust path from a primary hit to a well-characterized molecule.
Caption: Comprehensive inhibitor validation workflow.
Cell-Based Assays
Q6: My compound is potent in my biochemical assay (e.g., IC50 < 100 nM), but much weaker in a cell-based assay (e.g., EC50 > 5 µM). What could explain this discrepancy?
A6: This is a common and important observation that highlights the complexity of the cellular environment. Several factors can contribute to this "biochemical-to-cellular shift":
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium or non-target proteins within the cell, reducing the free concentration available to engage the target.
-
Compound Metabolism: The cell may rapidly metabolize the compound into an inactive form.
-
High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range, much higher than the Km ATP used in many biochemical assays. For an ATP-competitive inhibitor, this high concentration of the competing substrate (ATP) will require a higher concentration of the inhibitor to achieve the same level of target occupancy and inhibition.[15]
Q7: How can I definitively prove that my compound engages its intended target inside living cells?
A7: Measuring a downstream phenotypic effect is not enough, as this could be caused by an off-target. You must directly measure the physical interaction between your compound and its target protein in the cellular milieu. Two powerful techniques for this are:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot or other means. A shift in the melting curve to a higher temperature indicates target engagement.
-
NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based method. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the target is added to the cells. When the tracer binds the luciferase-tagged target, BRET occurs. If your compound enters the cell and binds the target, it will displace the tracer, causing a decrease in the BRET signal. This provides a quantitative measure of target occupancy in live cells.[15]
Section 3: Key Experimental Protocols
The following protocols are provided as templates. You must optimize conditions for your specific kinase, cell line, and experimental setup.
Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol uses the Promega ADP-Glo™ Kinase Assay as a model, as it is a robust, luminescence-based method less prone to spectroscopic interference than fluorescence-based assays.
Objective: To determine the IC50 of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine against a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT, 0.01% (v/v) Triton X-100.[15]
-
ATP solution (at 2x the final desired Km concentration)
-
7-chloro-1H-imidazo[4,5-c]pyridin-4-amine (serial dilution in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of your compound in DMSO. Transfer a small volume (e.g., 1 µL) to the assay plate wells. Include DMSO-only wells for "no inhibition" (0%) control and wells without enzyme for "maximum inhibition" (100%) control.
-
Kinase/Substrate Addition: Prepare a master mix of your kinase and substrate in Kinase Reaction Buffer. Add this mix to the wells containing the compound.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for your kinase. The final DMSO concentration should be ≤1%.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
-
Read Signal: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using your controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
Objective: To verify target engagement of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Compound or DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the compound or DMSO vehicle control. Incubate for a set period (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with cold PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate Soluble/Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant by Western blot, ELISA, or mass spectrometry.
-
Data Analysis: For each treatment condition (DMSO vs. compound), plot the amount of soluble protein as a function of temperature. A shift of the curve to the right for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement.
References
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
7-Fluoro-1H-imidazo[4, 5-c]pyridin-4-amine Product Description. MySkinRecipes. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Small Molecule Drug Target Identification and Validation. Bioteke. [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. [Link]
-
Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Development of imidazo[4,5-c]pyridine antimalarials. ACS Spring 2025. [Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation. ResearchGate. [Link]
-
Pan-assay interference compounds. Grokipedia. [Link]
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and Other Kinase Inhibitors: An Exploratory Guide
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that can be tailored for potency and selectivity is paramount. The imidazo[4,5-c]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding sites of various kinases.[1][2] This guide provides a comparative analysis of the hypothetical kinase inhibitor, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, against established inhibitors of clinically relevant kinases. While direct experimental data for this specific compound is not yet publicly available, by examining structurally related compounds, we can hypothesize its potential targets and benchmark its theoretical efficacy against current standards of care and research.
The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[4,5-c]pyridine nucleus is of significant interest due to its structural similarity to adenine, a key component of ATP. This mimicry allows compounds built on this scaffold to competitively bind in the ATP pocket of protein kinases, thereby inhibiting their catalytic activity. Research has shown that derivatives of the isomeric imidazo[4,5-b]pyridine scaffold are potent inhibitors of Aurora and FLT3 kinases.[3][4] More directly relevant, derivatives of imidazo[4,5-c]pyridin-2-one have been successfully developed as inhibitors of Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK).[1][5]
Given this precedent, it is reasonable to hypothesize that 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine could exhibit inhibitory activity against members of the SFK and/or PI3K-like kinase (PIKK) families, such as DNA-PK. The 4-amino group is a common feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding site.
Comparative Efficacy: Benchmarking Against Established Inhibitors
To frame the potential of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, we will compare its hypothesized target classes with well-characterized inhibitors: Dasatinib (a broad-spectrum SFK/Abl inhibitor), Alisertib (an Aurora kinase inhibitor), and M3814 (a DNA-PK inhibitor).
| Compound | Primary Target(s) | IC50 / Kd Values | Therapeutic Application |
| Dasatinib | Src, Bcr-Abl, c-Kit, PDGFRβ | Src: ~0.5-1 nM (IC50), Bcr-Abl: <1 nM (IC50) | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |
| Alisertib (MLN8237) | Aurora A, Aurora B | Aurora A: 1.2 nM (IC50), Aurora B: 12 nM (IC50) | Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL) |
| M3814 (Peposertib) | DNA-PK | 2.6 nM (IC50) | Radiosensitizer in solid tumors |
| 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | Hypothesized: SFKs, DNA-PK | To be determined | Exploratory |
Note: IC50 and Kd values can vary depending on the assay conditions.
The data presented in the table highlights the high potency of the comparator compounds. For 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine to be considered a promising lead compound, it would need to demonstrate comparable nanomolar potency against its primary kinase target(s).
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their cellular effects.
Src Family Kinases (SFKs)
SFKs are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Their aberrant activation is a common feature in many solid tumors. Dasatinib, by inhibiting Src, can block these downstream signaling cascades.
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). Inhibiting DNA-PK, as M3814 does, can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, leading to synthetic lethality.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, a series of in vitro assays would be required. The following protocols are standard methodologies for such an evaluation.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the binding affinity (Kd) of a test compound to a target kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X solution of the target kinase in kinase buffer.
-
Prepare a 4X solution of the Eu-anti-tag antibody.
-
Prepare a 4X solution of the Alexa Fluor™-labeled kinase tracer.
-
Prepare a serial dilution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in DMSO, then dilute in kinase buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X kinase/antibody mixture to all wells.
-
Add 5 µL of the 4X tracer to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine the IC50, from which the Kd can be calculated.
-
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cancer cell lines (e.g., a panel of breast, colon, and lung cancer lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
While the precise efficacy of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine remains to be determined, its structural features, based on the well-established imidazo[4,5-c]pyridine scaffold, make it a compelling candidate for investigation as a kinase inhibitor. The logical first step is to screen this compound against a panel of kinases, with a particular focus on Src family kinases and DNA-PK. Should nanomolar potency be observed, further studies to assess selectivity, cellular activity, and ultimately in vivo efficacy would be warranted. This systematic approach, grounded in the established principles of kinase inhibitor design, will be essential in uncovering the true potential of this and other novel chemical entities.
References
- Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
- Zhang, J., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Bavetsias, V., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
- Sajith, A.M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry.
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
Validating 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a Therapeutic Lead for Src Kinase Inhibition: A Comparative Guide
This guide provides a comprehensive framework for the validation of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a potential therapeutic lead compound targeting Src family kinases (SFKs). The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore, recognized for its structural resemblance to purines, which allows for its interaction with a multitude of biological targets. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology. The strategic inclusion of a chlorine atom at the 7-position is a deliberate medicinal chemistry approach to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile.
This document will navigate through the essential stages of preclinical lead validation, offering a comparative analysis against established Src inhibitors: dasatinib, bosutinib, and saracatinib. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based guide to rigorously assess the therapeutic potential of this novel compound.
The Rationale for Targeting Src Kinase
Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and invasion.[1] Its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Inhibiting Src kinase activity can disrupt these oncogenic signaling pathways, offering a promising strategy for cancer treatment.[2]
The Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling cascades, highlighting its interaction with upstream receptors and downstream effectors that drive cancer progression.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of the lead compound.
A Phased Approach to Lead Validation
The validation of a therapeutic lead is a multi-step process. The following workflow outlines the key experimental stages, from initial biochemical characterization to in vivo efficacy studies.
Caption: A four-phased workflow for the validation of a therapeutic lead compound.
Phase 1: In Vitro Characterization
The initial phase focuses on the direct interaction of the lead compound with its intended target and assesses its specificity.
Biochemical Assays: Quantifying Src Kinase Inhibition
The primary objective is to determine the potency of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in inhibiting Src kinase activity. This is typically quantified as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Radiometric Src Kinase Assay
This traditional and robust method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.
Materials:
-
Recombinant active Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and comparator compounds (dasatinib, bosutinib, saracatinib).
-
In a microcentrifuge tube, combine the kinase reaction buffer, Src substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding active Src kinase.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[3]
-
Stop the reaction by adding 40% trichloroacetic acid (TCA).[3]
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[3]
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
Comparative Data: Published IC50 Values for Src Kinase
| Compound | Src IC50 (nM) |
| 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | To be determined |
| Dasatinib | ~0.5 - 1 |
| Bosutinib | ~1.2 |
| Saracatinib | ~2.7 |
Note: IC50 values can vary depending on the assay conditions.
Kinase Selectivity Profiling
A crucial aspect of a therapeutic lead is its selectivity. A highly selective compound is less likely to cause off-target effects. The lead compound should be screened against a broad panel of kinases.
Experimental Protocol: Kinome-Wide Selectivity Profiling
Commercial services offer profiling against hundreds of kinases. The output is typically a selectivity score, which quantifies the compound's promiscuity.[4][5]
Procedure:
-
Submit 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine to a commercial kinase profiling service.
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
The percentage of inhibition for each kinase is determined.
-
A selectivity score (S) can be calculated, for instance, as the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested. A lower score indicates higher selectivity.[4]
Comparative Data: Kinase Selectivity of Comparator Drugs
| Compound | Primary Targets | Notable Off-Targets |
| 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | To be determined | To be determined |
| Dasatinib | Bcr-Abl, Src family, c-Kit, PDGFR | Multiple other kinases |
| Bosutinib | Bcr-Abl, Src family | Lyn, Hck |
| Saracatinib | Src family, Bcr-Abl | c-Yes, Lck |
Phase 2: Cellular Activity
This phase evaluates the compound's ability to inhibit Src signaling within a cellular context and its downstream effects on cancer cell behavior.
Target Engagement: Inhibition of Src Phosphorylation
To confirm that the lead compound inhibits Src in living cells, the phosphorylation status of Src at its activating tyrosine residue (Tyr419) is measured.
Experimental Protocol: Western Blot Analysis of Phospho-Src
Materials:
-
Cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr419), anti-total Src, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a dose-range of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and comparator compounds for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Src, total Src, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phospho-Src to total Src.
Anti-proliferative and Apoptosis Assays
The ultimate goal of an anticancer agent is to inhibit tumor growth. This is assessed by measuring the compound's effect on cell viability and its ability to induce programmed cell death (apoptosis).
Experimental Protocol: Cell Viability Assay (MTS Assay)
Procedure:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a dilution series of the test compounds.
-
Incubate for a defined period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate until color development.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Comparative Data: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line 1 (e.g., MDA-MB-231) GI50 (µM) | Cell Line 2 (e.g., PC-3) GI50 (µM) |
| 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | To be determined | To be determined |
| Dasatinib | Reported to inhibit growth in various melanoma cell lines.[6][7] | |
| Bosutinib | Potent anti-proliferative agent in CML cells.[8] | |
| Saracatinib | Inhibits proliferation in biliary tract cancer cell lines at high concentrations.[9] |
Cell Migration and Invasion Assays
Src plays a pivotal role in cell motility. Therefore, the ability of the lead compound to inhibit cancer cell migration and invasion is a key validation step.
Experimental Protocol: Transwell Migration Assay
Procedure:
-
Seed cancer cells in the upper chamber of a Transwell insert (with a chemoattractant in the lower chamber).
-
Treat the cells with the test compounds.
-
Incubate to allow cell migration through the porous membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells under a microscope.
Phase 3: ADME-Tox Profiling
This phase assesses the drug-like properties of the lead compound, including its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.[10]
In Vitro ADME-Tox Assays:
| Parameter | Assay | Purpose |
| Solubility | Kinetic or thermodynamic solubility assays | To determine the compound's solubility in aqueous solutions. |
| Permeability | Caco-2 or PAMPA assays | To predict intestinal absorption. |
| Metabolic Stability | Liver microsome stability assay | To assess the rate of metabolism by liver enzymes. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | To determine the fraction of the compound bound to plasma proteins. |
| Cytochrome P450 Inhibition | CYP inhibition assays (e.g., CYP3A4, 2D6) | To identify potential drug-drug interactions. |
| Cytotoxicity | Assays in non-cancerous cell lines (e.g., HEK293) | To assess general toxicity. |
| Cardiotoxicity | hERG channel assay | To evaluate the risk of cardiac arrhythmias. |
Phase 4: In Vivo Efficacy
The final phase of preclinical validation involves testing the lead compound in animal models to assess its therapeutic efficacy and pharmacokinetic profile.
Pharmacokinetic (PK) Studies
PK studies determine how the drug is absorbed, distributed, metabolized, and eliminated in a living organism.
Experimental Protocol: Mouse PK Study
Procedure:
-
Administer a single dose of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine to mice via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Xenograft Tumor Models
Human tumor cells are implanted into immunocompromised mice to create a tumor model for evaluating the anti-cancer activity of the lead compound.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model
Procedure:
-
Inject a suitable cancer cell line subcutaneously into immunocompromised mice.[13]
-
Allow the tumors to grow to a palpable size.[13]
-
Randomize the mice into treatment groups (vehicle control, lead compound, comparator drug).
-
Administer the treatments according to a predefined schedule and dosage.
-
Measure tumor volume regularly.[13]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
Comparative Data: In Vivo Efficacy of Comparator Drugs
| Compound | Xenograft Model | Outcome |
| 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | To be determined | To be determined |
| Dasatinib | Various solid tumor models | Inhibits tumor growth and metastasis.[14] |
| Bosutinib | CML tumor xenografts | Causes tumor regression.[8] |
| Saracatinib | Biliary tract cancer xenografts | Delays tumor growth.[9] |
Conclusion
The validation of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine as a therapeutic lead for Src kinase inhibition requires a systematic and rigorous preclinical evaluation. This guide has outlined a comprehensive workflow, from initial biochemical and cellular characterization to in vivo efficacy studies. By comparing the performance of this novel compound against established Src inhibitors at each stage, researchers can make informed go/no-go decisions, ultimately determining its potential to be advanced into clinical development as a novel cancer therapeutic. The data generated through these studies will be critical for establishing a robust preclinical data package to support an Investigational New Drug (IND) application.
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Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. PubMed. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
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Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. PubMed. Available at: [Link]
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Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PubMed Central. Available at: [Link]
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Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. NIH. Available at: [Link]
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Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. Available at: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Available at: [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]
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In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications. Available at: [Link]
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Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. AACR Journals. Available at: [Link]
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Src family kinase. Wikipedia. Available at: [Link]
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Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. AACR Journals. Available at: [Link]
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SRC Kinase Assay. BellBrook Labs. Available at: [Link]
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Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]
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Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. Available at: [Link]
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Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Cell International. Available at: [Link]
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Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC. Available at: [Link]
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Timeline of pre-clinical and clinical trials testing saracatinib for... ResearchGate. Available at: [Link]
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Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Bosutinib in Resistant and Intolerant Pediatric Patients With Chronic Phase Chronic Myeloid Leukemia: Results From the Phase I Part of Study ITCC054/COG AAML1921. ASCO Publications. Available at: [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]
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A quantitative analysis of kinase inhibitor selectivity. ResearchGate. Available at: [Link]
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Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. Available at: [Link]
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Dual Drug Repurposing: The Example of Saracatinib. MDPI. Available at: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PMC. Available at: [Link]
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SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. The Journal for ImmunoTherapy of Cancer. Available at: [Link]
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SRC Assay Kit. BPS Bioscience. Available at: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual. Semantic Scholar. Available at: [Link]
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Dasatinib: A potent SRC inhibitor in clinical development for the treatment of solid tumors. ResearchGate. Available at: [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. GEN. Available at: [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In-Vitro and In-Vivo Activity of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
A Senior Application Scientist's Perspective on Navigating the Complexities of Preclinical Drug Development
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit in a high-throughput screen to a viable clinical candidate is fraught with challenges. The imidazo[4,5-c]pyridine scaffold, a privileged structure in medicinal chemistry due to its isosteric relationship with purines, has garnered significant attention for its diverse biological activities.[1] Within this class, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine stands as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology and autoimmune diseases, primarily through the modulation of kinases and other enzymes involved in cell proliferation and inflammation.[2]
This guide provides a comprehensive comparison of the in-vitro and in-vivo considerations for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine and its derivatives. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind the experimental choices, fostering a deeper understanding of how to bridge the often-significant gap between promising in-vitro data and successful in-vivo efficacy. Our focus will be on establishing a self-validating system of experimentation, where each step logically informs the next, ensuring the generation of robust and translatable data.
The In-Vitro Landscape: Defining the Molecular Action of Imidazo[4,5-c]pyridines
The initial characterization of any potential therapeutic agent begins in the controlled environment of in-vitro assays. For the imidazo[4,5-c]pyridine class, a spectrum of in-vitro activities has been reported, offering clues to the potential applications of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. Derivatives of this scaffold have demonstrated potent inhibitory effects against poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive candidates for cancer therapy, particularly in combination with DNA-damaging agents.[3][4] Additionally, antiviral and antiproliferative activities against various cancer cell lines have been documented for related compounds.[5][6]
A logical in-vitro testing cascade for a novel compound derived from 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine would commence with broad screening panels to identify its primary molecular target(s), followed by more focused cellular assays to determine its functional effects.
Hypothetical Signaling Pathway Targeted by an Imidazo[4,5-c]pyridine Derivative
Caption: Hypothetical inhibition of a receptor tyrosine kinase by a 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine derivative, leading to reduced cell proliferation and induction of apoptosis.
Experimental Protocol: In-Vitro Antiproliferative Assay
This protocol describes a standard method for assessing the antiproliferative activity of a test compound, such as a derivative of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., A549, MDA-MB-468, SW-620) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
- Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
3. Incubation and Viability Assessment:
- Incubate the plates for 72 hours.
- Assess cell viability using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
- Add the assay reagent to each well and incubate for the recommended time.
- Measure the absorbance or fluorescence using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
The In-Vivo Arena: From Cellular Effects to Systemic Efficacy
While in-vitro assays are invaluable for elucidating mechanism of action and potency, they do not recapitulate the complex physiological environment of a living organism. Therefore, transitioning to in-vivo models is a critical step in the evaluation of any potential drug candidate. The primary objectives of in-vivo studies are to assess the compound's pharmacokinetic (PK) profile, determine its safety and tolerability, and ultimately, to evaluate its efficacy in a disease model.
For imidazo[4,5-c]pyridine derivatives, successful translation from in-vitro to in-vivo settings has been demonstrated. For instance, certain PARP inhibitors from this class have shown antitumor efficacy in mouse xenograft models when used in combination with other chemotherapeutic agents.[4]
Workflow from In-Vitro Discovery to In-Vivo Validation
Caption: A simplified workflow illustrating the progression from initial in-vitro screening to the selection of a clinical candidate, with a feedback loop for compound optimization based on in-vivo data.
Experimental Protocol: In-Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a test compound in a mouse xenograft model.
1. Animal Model and Tumor Implantation:
- Use immunodeficient mice (e.g., nude or SCID mice).
- Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
2. Study Initiation and Dosing:
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
- Administer the test compound to the treatment group at a predetermined dose and schedule, based on prior pharmacokinetic and maximum tolerated dose (MTD) studies. The control group receives the vehicle only.
3. Monitoring and Data Collection:
- Measure tumor volume using calipers at regular intervals (e.g., twice a week).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
4. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
- Perform statistical analysis to determine the significance of the observed antitumor effect.
- Evaluate the tolerability of the treatment based on changes in body weight and any observed adverse effects.
Correlating In-Vitro and In-Vivo Data: A Summary
The ultimate goal of preclinical studies is to establish a clear correlation between the in-vitro activity of a compound and its in-vivo efficacy. This in-vitro to in-vivo correlation (IVIVC) is crucial for predicting human efficacious doses and for the successful clinical development of a drug.
| Parameter | In-Vitro Assay | In-Vivo Study | Key Correlation Considerations |
| Potency | IC50/EC50 (Enzymatic/Cellular) | ED50 (Effective Dose) | Does in-vitro potency translate to in-vivo efficacy at tolerated doses? |
| Target Engagement | Target binding/inhibition | Biomarker modulation in tissue | Can we demonstrate that the drug is hitting its target in the animal model? |
| Exposure | N/A | AUC, Cmax (Pharmacokinetics) | Is there sufficient drug exposure at the target site to achieve the desired effect? |
| Toxicity | CC50 (Cytotoxicity) | MTD (Maximum Tolerated Dose) | Is there a therapeutic window between the efficacious dose and the toxic dose? |
Future Directions
The imidazo[4,5-c]pyridine scaffold, and specifically compounds derived from 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, holds significant promise for the development of novel therapeutics. The key to unlocking this potential lies in a rigorous and scientifically sound approach to preclinical development. By carefully designing and executing a comprehensive suite of in-vitro and in-vivo studies, and by critically evaluating the correlation between the data generated, researchers can effectively navigate the complexities of drug discovery and increase the probability of translating a promising molecule into a life-saving medicine.
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Zhu, J., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2131-2135. [Link]
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A Researcher's Guide to the Cross-Reactivity Profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. Off-target interactions can lead to unforeseen side effects and diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development. This guide provides an in-depth analysis of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, a member of the imidazo[4,5-c]pyridine class of compounds. Due to their structural similarity to endogenous purines, these compounds are of significant interest for their potential to modulate the activity of a wide range of biological targets, particularly protein kinases.[1][2]
The imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[1][3] This structural motif's ability to mimic purines allows it to interact with the ATP-binding sites of various enzymes, leading to both desired therapeutic effects and potential off-target activities.[2] This guide will explore the hypothetical cross-reactivity profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, present standardized methodologies for its assessment, and offer insights into the interpretation of the resulting data for drug development professionals.
The Purine-Mimic Hypothesis: Anticipating Kinase Interactions
The core structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, the imidazo[4,5-c]pyridine ring system, is a bioisostere of purine.[2][4] This fundamental structural relationship is the cornerstone of our hypothesis that this compound class will exhibit significant interactions with ATP-dependent enzymes, most notably protein kinases. The adenine moiety of ATP is a purine, and the competitive inhibition of the ATP-binding pocket is a common mechanism of action for kinase inhibitors.
Given this, a primary focus of any cross-reactivity study for this compound should be a comprehensive screen against a panel of protein kinases. The human kinome consists of over 500 members, and broad screening is essential to identify both intended and unintended interactions that could lead to off-target effects.
Comparative Analysis: Hypothetical Cross-Reactivity Data
To illustrate a typical cross-reactivity profile, the following tables present hypothetical data for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine against a representative panel of kinases and G-protein coupled receptors (GPCRs). For this example, we will assume the primary target is a hypothetical kinase, "Kinase X."
Table 1: Kinase Selectivity Profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Kinase X (Primary Target) | 15 | 98% |
| Kinase A | 250 | 75% |
| Kinase B | 800 | 45% |
| Kinase C | >10,000 | <10% |
| Kinase D | 1,500 | 30% |
| Kinase E | >10,000 | <5% |
Table 2: GPCR Off-Target Binding Profile
| GPCR Target | Ki (nM) | % Displacement at 1 µM |
| Receptor 1 | 5,000 | 20% |
| Receptor 2 | >10,000 | <10% |
| Receptor 3 | 8,500 | 15% |
-
Interpretation of Hypothetical Data: The data in Table 1 suggests that 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is a potent inhibitor of its primary target, Kinase X. However, it also shows moderate activity against Kinase A and weaker, but still notable, activity against Kinases B and D. These would be considered significant off-targets that warrant further investigation. The GPCR screen in Table 2 indicates a lower likelihood of direct off-target effects at these receptors, with only weak binding observed at micromolar concentrations.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-faceted approach, employing both biochemical and cell-based assays. Here, we provide detailed protocols for two key experiments.
Kinase Panel Screening using a Radiometric Assay
This biochemical assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a panel of kinases.
Workflow for Radiometric Kinase Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in 100% DMSO, typically starting from a 10 mM stock.
-
Reaction Mixture Preparation: In a 96-well plate, add 5 µL of each compound dilution. To each well, add 20 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 25 µL of a solution containing [γ-33P]ATP in kinase buffer to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filtermat that binds the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay
This assay confirms whether the compound interacts with its intended target and potential off-targets within a cellular context. A cellular thermal shift assay (CETSA) is a powerful method for this purpose.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a cell line that endogenously expresses the primary target (Kinase X) and a key off-target (e.g., Kinase A). Treat the cells with a high concentration (e.g., 10 µM) of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine or a vehicle control (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Cool the tubes to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of soluble Kinase X and Kinase A at each temperature using Western blotting with specific antibodies.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A ligand-bound protein will be more thermally stable, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift (ΔTm) indicates target engagement.
Conclusion and Future Directions
The structural similarity of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine to purines strongly suggests a propensity for interaction with kinases and other ATP-binding proteins.[2] This guide has outlined a systematic approach to characterizing the cross-reactivity profile of this compound, beginning with broad panel screening and progressing to cell-based target validation. The hypothetical data presented underscore the importance of identifying and quantifying off-target interactions early in the drug development process.
Further investigations should include functional assays to determine the downstream cellular consequences of inhibiting any identified off-targets. A thorough understanding of the complete pharmacological profile of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is essential for its safe and effective development as a potential therapeutic agent.
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A Head-to-Head Comparison for the Medicinal Chemist: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Derivatives
An In-Depth Guide to Scaffold Selection in Drug Discovery
For researchers and scientists in drug development, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's biological activity, selectivity, and pharmacokinetic profile. Among the privileged scaffolds in medicinal chemistry, imidazopyridines stand out due to their structural analogy to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] This guide provides a head-to-head comparison of two key isomers: the imidazo[4,5-b]pyridine (a 1-deazapurine analog) and the imidazo[4,5-c]pyridine (a 3-deazapurine analog).
By synthesizing experimental data and field-proven insights, we will dissect the nuances in their synthesis, physicochemical properties, and biological applications. This analysis aims to equip drug development professionals with the knowledge to make informed decisions when selecting and optimizing these potent scaffolds for their specific therapeutic targets.
The Isomeric Difference: A Foundation in Structure and Physicochemistry
The fundamental difference between the two scaffolds lies in the position of the nitrogen atom within the pyridine ring. In imidazo[4,5-b]pyridine, the pyridine nitrogen is at position 7, adjacent to the imidazole fusion. In the imidazo[4,5-c]pyridine isomer, it is at position 5. This seemingly minor positional change creates significant downstream effects on the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.
Caption: Core structures of Purine and its isomeric bioisosteres.
The positioning of the pyridine nitrogen directly influences the molecule's dipole moment and the localization of electron-rich and electron-poor regions. Computational studies, such as Density Functional Theory (DFT), reveal that these differences in electronic properties can affect how the molecules interact with protein targets and their overall reactivity.[3] For instance, the imidazo[4,5-b]pyridine scaffold often presents a different electrostatic potential map compared to its [4,5-c] counterpart, which can be leveraged for designing specific interactions with a target protein.
Table 1: Comparative Physicochemical Properties of Representative Derivatives
| Property | Imidazo[4,5-b]pyridine Derivative | Imidazo[4,5-c]pyridine Derivative | Causality and Implication |
| Potency (IC50) | 8 nM (Unnamed GSK-3 Inhibitor)[1] | 8.6 nM (Unnamed PARP Inhibitor)[1] | Both scaffolds can produce highly potent compounds; potency is target and substitution-dependent. |
| cLogP | 2.73 (Unnamed GSK-3 Inhibitor)[1] | Data not specified in searches | The position of the nitrogen can subtly alter lipophilicity, affecting solubility and permeability. |
| Polar Surface Area (PSA) | 83.56 Ų (Unnamed GSK-3 Inhibitor)[1] | Data not specified in searches | PSA is critical for CNS penetration. The different nitrogen positions offer distinct opportunities for H-bonding. |
| Metabolic Stability | Good stability (70% remaining)[1] | Data not specified in searches | The pyridine nitrogen can be a site for metabolism. Its position relative to other substituents influences metabolic fate. |
A Tale of Two Syntheses: Navigating the Routes
The synthesis of these isomers begins from different starting materials, a crucial consideration for planning and execution in a research setting. The most common and direct approaches involve the cyclization of substituted diaminopyridines.[1]
-
Imidazo[4,5-b]pyridines are most frequently synthesized starting from 2,3-diaminopyridine .
-
Imidazo[4,5-c]pyridines are typically derived from 3,4-diaminopyridine .
The choice of the second reactant, often an aldehyde or a carboxylic acid (or its equivalent), determines the substituent at the 2-position of the final fused imidazole ring. Oxidative condensation with aldehydes is a widely used method for both isomers.[4]
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A Senior Application Scientist’s Guide to Validating Target Engagement of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in Cells
Introduction: The Imperative of Target Validation
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors for a diverse range of targets, including kinases like FLT3 and Aurora[1], poly (ADP-ribose) polymerase (PARP)[2], and various G-protein coupled receptors[3][4]. Given this versatility, when working with a specific derivative such as 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, it is paramount to confirm that it engages its intended molecular target within the complex milieu of a living cell. Monitoring how, when, and where a small molecule engages its target is a critical step in pharmacological research, enabling confirmation of its mode of action and assessment of its efficacy[5].
This guide provides an in-depth comparison of three leading methodologies for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL). We will delve into the mechanistic basis of each technique, provide actionable protocols, and offer expert insights to help you select the most appropriate strategy for your research objectives.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold-standard method for verifying direct target binding in a physiological, intracellular environment. It operates on a simple biophysical principle: the binding of a ligand, such as our compound of interest, typically increases the thermal stability of its target protein.[6][7] This stabilization is then measured by quantifying the amount of soluble (non-denatured) target protein remaining after heating the cells or cell lysates to various temperatures.
Core Principle & Workflow
The foundation of CETSA is that ligand-bound proteins require more thermal energy to unfold and aggregate compared to their unbound state.[6] This change in the protein's melting temperature (Tagg) is the primary readout for target engagement. The workflow is label-free, relying on the intrinsic properties of the protein-ligand interaction.
Caption: CETSA workflow for validating target engagement in intact cells.
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with the desired concentration of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) under normal culture conditions.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 42°C to 68°C). One sample should be kept at room temperature as an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis. This step is critical for releasing intracellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein in each sample using Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Quantify the signal for your target protein at each temperature point. Normalize the data to the unheated sample. Plot the percentage of soluble protein against temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the Tagg. A positive shift in the Tagg for the drug-treated sample compared to the vehicle control confirms target engagement.
Data Presentation: Expected CETSA Results
| Treatment | Tagg (°C) of Target Protein | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (0.1% DMSO) | 52.1 ± 0.3 | N/A | Baseline Stability |
| 10 µM 7-chloro-1H-imidazo... | 56.4 ± 0.4 | +4.3°C | Target Engagement |
| 10 µM Inactive Analog | 52.3 ± 0.2 | +0.2°C | No Engagement |
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS offers a compelling alternative to CETSA, particularly when a target protein does not exhibit a clear thermal shift. The technique is founded on the principle that the binding of a small molecule can protect its target protein from proteolytic degradation.[8][9] It is a straightforward approach that does not require chemical modification of the compound.[10]
Core Principle & Workflow
When a small molecule binds to a protein, it can induce a conformational change that masks protease cleavage sites or sterically hinders access for a protease. This protection results in less degradation of the target protein in the presence of the compound compared to the vehicle control.
Caption: DARTS workflow for validating target engagement in cell lysates.
Experimental Protocol: Basic DARTS
-
Lysate Preparation: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.
-
Drug Incubation: Aliquot the cell lysate. Add 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine to the treatment group and an equivalent volume of vehicle (DMSO) to the control group. Incubate at room temperature for 1 hour to allow for binding.
-
Protease Digestion: Add a protease, such as Pronase, to each sample. The optimal concentration of protease and digestion time must be determined empirically; a good starting point is a 1:100 (protease:total protein) ratio for 10-30 minutes. Include a "no protease" control.
-
Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5-10 minutes.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and transfer to a membrane. Probe with a primary antibody specific to your target protein.
-
Data Analysis: A successful DARTS experiment will show a stronger, more intact band for the target protein in the drug-treated lane compared to the vehicle-treated lane, indicating protection from proteolysis.
Data Presentation: Expected DARTS Results
| Treatment | Protease | Relative Band Intensity of Target | Interpretation |
| Vehicle (0.1% DMSO) | - | 100% | No Digestion |
| Vehicle (0.1% DMSO) | + | 15% | Baseline Digestion |
| 10 µM 7-chloro-1H-imidazo... | + | 75% | Target Engagement |
Method 3: Photo-Affinity Labeling (PAL)
PAL is a powerful and elegant technique that uses a chemically modified version of the compound to covalently "capture" its binding partners upon activation by UV light.[11] This method is exceptionally useful not only for validating a hypothesized target but also for unbiasedly identifying all potential binding partners in a complex proteome.[12][13]
Core Principle & Workflow
The strategy involves synthesizing a "probe" version of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This probe has two key additions:
-
A photoreactive group (e.g., a diazirine or aryl azide) that, upon UV irradiation, forms a highly reactive species that creates a covalent bond with nearby amino acid residues.[14]
-
A reporter tag (e.g., biotin or an alkyne) that allows for the subsequent enrichment and identification of the covalently labeled proteins.
Caption: Photo-Affinity Labeling workflow for target identification.
Experimental Protocol: Conceptual PAL
-
Probe Synthesis & Validation: This is the most demanding step. A synthetic chemist must design and create a probe that retains the biological activity of the parent compound while incorporating the photoreactive and reporter moieties.
-
Cell Treatment: Treat live cells with the photo-probe. It is crucial to include a competition control where cells are co-incubated with the probe and a large excess (e.g., 50x) of the original, unmodified 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.
-
UV Crosslinking: Expose the cells to UV light (typically 365 nm) for a short period to activate the probe and induce covalent bond formation.
-
Lysis and Enrichment: Lyse the cells. If a biotin tag was used, incubate the lysate with streptavidin-coated beads to pull down the probe and its covalently attached protein targets.
-
Identification by Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides (e.g., with trypsin), and analyze them by LC-MS/MS.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to controls (and whose enrichment is reduced in the competition sample) are identified as direct binding partners.
Comparative Analysis & Expert Recommendations
Choosing the right method depends on your specific research question, available resources, and the nature of the target protein.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-Affinity Labeling (PAL) |
| Core Principle | Ligand binding alters protein thermal stability[6][7]. | Ligand binding alters protein susceptibility to proteolysis[8][9]. | A photoreactive probe covalently links to its target upon UV activation[11]. |
| Compound Modification | Not required (label-free). | Not required (label-free). | Required. Involves complex chemical synthesis of a probe. |
| Primary Application | Validation of a known or hypothesized target. | Validation of a known or hypothesized target. | Target validation and unbiased discovery of new targets.[12] |
| Cellular State | Can be performed in intact cells or lysates. | Typically performed in cell lysates. | Performed in intact, live cells.[15] |
| Key Advantage | Physiologically relevant; measures engagement in live cells. | Simple, requires no specialized equipment beyond Western Blot. | Covalently captures interaction; enables unbiased proteome-wide screening. |
| Key Limitation | Not all proteins show a thermal shift; requires a specific antibody. | May not work for all proteins; requires optimization of protease. | Probe synthesis is a major hurdle; potential for off-target labeling. |
| Throughput | Moderate; can be adapted to 96/384-well formats.[16] | Low to moderate. | Low, due to the complexity of the MS workflow. |
| Primary Readout | Western Blot, ELISA, Mass Spectrometry. | Western Blot. | Mass Spectrometry. |
Which Method Should You Choose?
-
For initial, direct validation of a hypothesized target: Start with CETSA . It is the most direct and physiologically relevant method for confirming that your compound binds its intended target inside a cell without requiring any chemical modification.
-
If CETSA fails or as an orthogonal validation method: Use DARTS . It is a robust alternative that relies on a different biophysical principle and can succeed where CETSA does not. It is technically straightforward and provides a clear, qualitative or semi-quantitative result.
-
For unbiased target discovery or to map the binding site: Choose PAL . If the true target of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine is unknown, or if you need to confirm the binding site, PAL is the most powerful (though most resource-intensive) approach. It provides definitive, covalent evidence of a direct interaction.
Conclusion
Validating that a compound engages its intended target within a cell is a non-negotiable step in drug development and chemical biology. Each of the methods described—CETSA, DARTS, and PAL—offers a unique window into this critical interaction. By understanding their distinct principles, advantages, and limitations, researchers can design rigorous experiments to confidently confirm the mechanism of action for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, paving the way for its further development as a chemical probe or therapeutic candidate.
References
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Gao, Z.G., et al. (2023). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC. [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
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Pike, J.A., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. [Link]
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Krajcovicova, S., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
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Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. PubMed. [Link]
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Domainex. Photoaffinity Labelling. Domainex. [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Rostom, R., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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Laq-A-Pro, A.B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Neri, M., et al. (2023). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]
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Wang, X., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. PubMed. [Link]
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Pike, J.A., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. ResearchGate. [Link]
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University College London. Target Identification and Validation (Small Molecules). UCL. [Link]
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Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
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Scott, A.D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. [Link]
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Smith, E., et al. (2021). Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]
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Temple, C. Jr, et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
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Creative Biolabs. Photoaffinity Labeling (PAL). Creative Biolabs. [Link]
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Patricelli, M.P., et al. (2011). Determining target engagement in living systems. PMC. [Link]
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Gilligan, P.J., et al. (2000). Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. PubMed. [Link]
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Zhang, T., et al. (2019). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Nature Protocols. [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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JoVE. (2022). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine
This guide provides essential safety and logistical information for the proper disposal of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic compound often utilized in pharmaceutical research and development. As a substituted chloro-aminopyridine, this compound warrants careful handling and a structured disposal plan to mitigate potential risks to personnel and the environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to ensure compliance and laboratory safety.
Hazard Profile and Core Safety Principles
The chemical structure of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine suggests several potential hazards that inform the required disposal protocols. Nitrogen-containing heterocyclic compounds can exhibit biological activity, and the presence of a chlorine atom increases the potential for environmental persistence and the formation of toxic combustion byproducts like dioxins if not incinerated at appropriate temperatures.[1][2] Therefore, this compound must be handled as a toxic and environmentally hazardous chemical.
Inferred Hazards:
-
Toxicity: Aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: It may cause skin and serious eye irritation.[4][5]
-
Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.[3]
Given these potential risks, 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine must never be disposed of down the drain or in regular solid waste.[6] The primary directive is to collect and manage it as hazardous chemical waste, destined for destruction by a licensed facility, typically via high-temperature incineration.[7][8]
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine for any purpose, including disposal, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact, as the compound is likely toxic and irritating upon dermal absorption.[3] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes or fine dust, preventing serious irritation.[9] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Required if handling powder outside a fume hood | To prevent inhalation of dust, which may be toxic.[3] |
All handling of the solid compound or solutions for disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe segregation, containment, and disposal of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine waste.
Step 1: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all dry waste contaminated with 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. This includes residual powder, contaminated weighing paper, pipette tips, gloves, and bench paper.
-
Place these materials into a dedicated, durable, and sealable hazardous waste container. A polyethylene container with a screw-on lid is recommended.[6]
-
Do not mix with other waste streams, particularly acids or strong oxidizing agents, to avoid unforeseen reactions.[10]
-
-
Liquid Waste:
-
Collect all solutions containing 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle).
-
Ensure the container is compatible with the solvent used.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Keep the container securely closed when not actively adding waste.[11]
-
-
Empty Containers:
-
"Empty" containers that once held the pure compound are still considered hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the original label, and dispose of the container as solid waste or according to your institution's guidelines for decontaminated glassware.[11]
-
Step 2: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Attach a hazardous waste tag to the container as soon as the first waste is added.[10]
-
Clearly write the full chemical name: "7-chloro-1H-imidazo[4,5-c]pyridin-4-amine ". Avoid using abbreviations or chemical formulas.
-
List all components of the waste, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the accumulation start date.
Step 3: Storage Pending Disposal
Proper interim storage is crucial for maintaining a safe laboratory environment.
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[6]
-
The storage area must be well-ventilated and secure.
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the waste container from incompatible materials, such as strong acids and oxidizers.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate destruction of the chemical but must ensure its proper transfer.
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Provide the EHS team with accurate information about the waste as detailed on the label.
-
Follow their specific instructions for pickup and transport within your facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.
Caption: Disposal workflow for 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Cyanopyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine.
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- University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from a similar document structure for pyridine disposal.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Amidinopyridine hydrochloride.
- Echemi. (n.d.). (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
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- Jubilant Ingrevia. (2024). Safety Data Sheet: 4-Aminopyridine.
- Echemi. (n.d.). 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine Safety Data Sheets.
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- Benchchem. (n.d.). Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
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- Autech Industry Co.,Limited. (n.d.). MSDS of 7-chloro-3H-imidazo[4,5-c]pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
